An In-Depth Technical Guide to 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester: A Versatile Building Block in Modern Drug Discovery
Introduction to the 3-Aminobenzo[d]isoxazole Scaffold The benzo[d]isoxazole ring system is a privileged scaffold in medicinal chemistry. Isoxazoles, as a class of five-membered heterocyclic compounds, have garnered signi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to the 3-Aminobenzo[d]isoxazole Scaffold
The benzo[d]isoxazole ring system is a privileged scaffold in medicinal chemistry. Isoxazoles, as a class of five-membered heterocyclic compounds, have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects[2][3]. The fusion of the isoxazole ring with a benzene ring to form benzo[d]isoxazole creates a more rigid and lipophilic structure, which can be advantageous for tuning pharmacokinetic and pharmacodynamic properties. The presence of a 3-amino group provides a key synthetic handle for further molecular elaboration, allowing for the introduction of diverse functionalities to modulate biological activity and target engagement.
The Role of the Boronic Acid Pinacol Ester
The boronic acid pinacol ester functional group is a cornerstone of modern organic synthesis, most notably for its utility in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The pinacol ester offers several advantages over the free boronic acid, including enhanced stability, easier purification, and often, improved reactivity in cross-coupling reactions. Its presence on the 3-aminobenzo[d]isoxazole core transforms the molecule into a versatile building block for the construction of complex molecular architectures, particularly in the synthesis of novel drug candidates.
Synthesis and Reaction Mechanisms
The synthesis of arylboronic acid pinacol esters from their corresponding arylamines is a well-established transformation in organic chemistry. A common and effective method involves a Sandmeyer-type reaction, where the amine is first converted to a diazonium salt, which is then subjected to borylation.
Generalized Synthetic Protocol
A generalized, two-step procedure for the synthesis of 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester from the corresponding 3,5-diaminobenzo[d]isoxazole is outlined below. This protocol is based on established methods for the conversion of arylamines to arylboronates.[4]
Step 1: Diazotization of the Arylamine
Dissolve the starting arylamine (1 equivalent) in a suitable solvent such as acetonitrile.
Add tert-Butyl nitrite (1.2 to 1.5 equivalents) to the solution.
Stir the reaction mixture at room temperature for a designated period, typically 15-30 minutes, to form the diazonium salt.
Step 2: Borylation
To the solution containing the in situ generated diazonium salt, add bis(pinacolato)diboron (B₂pin₂) (1.1 to 1.5 equivalents).
The reaction can be promoted by a radical initiator, such as dibenzoyl peroxide (BPO), or by heating.[4] For a metal-free approach, the reaction can be carried out at room temperature with a radical initiator or at elevated temperatures (e.g., 80 °C in acetonitrile) without an initiator.[4]
Monitor the reaction progress by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, the reaction mixture is typically subjected to an aqueous workup, followed by extraction with an organic solvent.
The crude product is then purified by column chromatography on silica gel to yield the desired 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester.
Synthetic Workflow Diagram
Caption: Conceptual workflow of a kinase inhibitor synthesized from the title compound.
Safety and Handling
As with any laboratory chemical, 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester and its analogues should be handled with appropriate care. While a specific safety data sheet (SDS) for the title compound is not available, general precautions for handling boronic acid pinacol esters should be followed.
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
[5][6]* Ventilation: Use only outdoors or in a well-ventilated area. [7][8]A local exhaust ventilation system is recommended.
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. [5]Avoid contact with skin, eyes, and clothing. [7]Wash hands thoroughly after handling.
[6]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
[6][8]* First Aid:
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
* Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
* Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
[6] * Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.
[8]
Conclusion
3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester represents a valuable and versatile building block for the synthesis of novel and complex molecules in the field of drug discovery. Its combination of a biologically relevant benzo[d]isoxazole core and a synthetically tractable boronic acid pinacol ester handle makes it an attractive starting material for the development of new therapeutic agents, particularly in the area of oncology. While the specific compound may not yet be widely commercially available, the synthetic routes are well-precedented, and the potential applications are significant. This guide has provided a comprehensive overview of its synthesis, properties, and applications, grounded in the current scientific literature, to aid researchers in their quest for the next generation of innovative medicines.
References
Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET. Retrieved from [Link]
Combi-Blocks, Inc. (2023, January 2). Benzooxazole-5-boronic acid pinacol ester SDS. Retrieved from [Link]
Thermo Fisher Scientific. (n.d.). Isoxazole-4-boronic acid pinacol ester - SAFETY DATA SHEET. Retrieved from [Link]
Mo, F., & Wang, J. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. Retrieved from [Link]
American Elements. (n.d.). Esters. Retrieved from [Link]
Thermo Fisher Scientific. (n.d.). 4-Aminobenzeneboronic acid pinacol ester - SAFETY DATA SHEET. Retrieved from [Link]
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
ResearchGate. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Retrieved from [Link]
Impactfactor. (2024, June 25). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Retrieved from [Link]
Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Retrieved from [Link]
PubChem. (n.d.). 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. Retrieved from [Link]
LookChem. (n.d.). 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester. Retrieved from [Link]
ResearchGate. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
PubMed. (2025, June 15). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]
PubMed. (2025, January 1). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. Retrieved from [Link]
A Technical Guide to the Physicochemical Properties and Analysis of 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester
Section 1: Introduction and Significance In the landscape of modern drug discovery and organic synthesis, heterocyclic building blocks are of paramount importance. The benzo[d]isoxazole scaffold is a privileged structure...
Author: BenchChem Technical Support Team. Date: March 2026
Section 1: Introduction and Significance
In the landscape of modern drug discovery and organic synthesis, heterocyclic building blocks are of paramount importance. The benzo[d]isoxazole scaffold is a privileged structure found in numerous biologically active compounds. When functionalized with a boronic acid pinacol ester, specifically at the 5-position, it becomes a versatile and crucial reagent for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2]
This guide provides an in-depth examination of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester, offering researchers and drug development professionals a comprehensive resource on its physicochemical properties, analytical characterization, and practical handling. The pinacol ester form offers enhanced stability and ease of handling compared to its corresponding boronic acid, though it presents unique analytical challenges that require specialized methodologies.[2] Understanding these nuances is critical for ensuring the quality, reactivity, and reproducibility of this key synthetic intermediate.
Section 2: Chemical Identity and Properties
The precise identification and fundamental properties of the molecule are the foundation of its application.
Stable under normal, dry storage conditions.[5] Pinacol esters are significantly more stable than their corresponding boronic acids, which are prone to dehydration to form cyclic boroxine trimers.[2] However, the ester is susceptible to hydrolysis back to the boronic acid, a process accelerated by protic solvents, acidic conditions, or exposure to moisture.[1][6]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place to prevent hydrolysis.[7]
Section 3: Analytical Characterization and Methodologies
Ensuring the identity, purity, and stability of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester requires a multi-faceted analytical approach. The inherent reactivity of the boronate functional group necessitates carefully designed protocols.
Caption: General workflow for the analytical characterization of a boronic ester intermediate.
High-Performance Liquid Chromatography (HPLC)
The accurate analysis of boronic acid pinacol esters by reversed-phase HPLC is notoriously challenging due to their propensity for on-column hydrolysis to the corresponding, more polar boronic acid.[6] This artifact complicates purity assessment, as it can be mistaken for an impurity present in the original sample.
The Causality of Hydrolysis: Standard RP-HPLC methods often employ acidic mobile phase modifiers (e.g., trifluoroacetic acid, formic acid) in an aqueous-organic mobile phase. The combination of water and acid catalyzes the cleavage of the pinacol ester, leading to a distorted chromatographic profile, often showing both the ester and its acid derivative.[1][6]
A Self-Validating Protocol Strategy: To prevent this degradation, unconventional analytical conditions must be employed. A robust method involves eliminating protic solvents from the sample diluent and using a highly basic mobile phase to stabilize the ester.[1]
Caption: The challenge of HPLC analysis for boronic esters and the optimized solution.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for confirming the molecular weight and identity of the compound. Electrospray ionization (ESI) is commonly used and can be performed without chemical derivatization.[8] Analysis by matrix-assisted laser desorption/ionization (MALDI) is also feasible, though it may require specific matrices or on-plate derivatization to achieve a strong signal.[9] It is crucial to be aware that some matrices, such as 2,5-dihydroxybenzoic acid (DHB), can react with boronic acids, which could be used advantageously for detection but must be correctly interpreted.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation.
¹H NMR: Will show characteristic signals for the aromatic protons on the benzoisoxazole ring, a signal for the amine (-NH₂) protons, and a sharp, prominent singlet for the 12 equivalent protons of the two methyl groups on the pinacol moiety, typically around 1.3 ppm.[11]
¹³C NMR: Will confirm the carbon skeleton, including the two distinct carbons of the pinacol group (the quaternary C-O carbon around 83 ppm and the methyl carbons around 24-25 ppm).[11][12]
¹¹B NMR: Provides direct information about the boron atom. For a pinacol boronate ester, a single broad peak is expected in the range of δ 20-35 ppm.[12]
Section 4: Reactivity in Suzuki-Miyaura Coupling
The primary utility of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is one of the most powerful and widely used methods for constructing biaryl structures, which are common motifs in pharmaceuticals. The pinacol ester serves as a stable, solid source of the boronic acid, which is the active transmetalating agent in the catalytic cycle.[2][13]
Introduction: The Significance of 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester in Modern Drug Discovery
An In-depth Technical Guide to the Solubility of 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester is a heterocyclic building block of increasing importance in me...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility of 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester
3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester is a heterocyclic building block of increasing importance in medicinal chemistry and organic synthesis.[1] Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are foundational for the construction of complex molecular architectures from simpler precursors.[2] The isoxazole motif is a key feature in numerous biologically active compounds, demonstrating a wide range of therapeutic effects including antimicrobial, anticancer, and anti-inflammatory properties. The amino functional group on the benzo[d]isoxazole core provides a valuable handle for further chemical modification, allowing for the exploration of structure-activity relationships in drug design.[3]
Despite its synthetic utility, a significant data gap exists in the public domain regarding the quantitative solubility of 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester in common organic and aqueous solvent systems. This guide aims to address this by providing a comprehensive overview of the theoretical and practical aspects of its solubility. We will explore the physicochemical principles governing the solubility of this class of compounds, present a predictive analysis based on analogous structures, and provide a detailed, field-proven experimental protocol for researchers to determine its solubility in their own laboratories.
Physicochemical Properties and Their Influence on Solubility
Key Structural Features:
Benzo[d]isoxazole Core: This fused heterocyclic system is relatively rigid and possesses both hydrogen bond accepting (the nitrogen and oxygen atoms of the isoxazole ring) and donating (the amino group) capabilities. This suggests the potential for favorable interactions with polar solvents.
Amino Group (-NH2): The primary amine is a key contributor to the molecule's polarity and can participate in hydrogen bonding, which would generally enhance solubility in protic solvents.
Boronic Acid Pinacol Ester Group: The pinacol ester serves as a protecting group for the boronic acid. This bulky, hydrophobic moiety significantly decreases water solubility but enhances solubility in a wide range of organic solvents compared to the free boronic acid.[4][5] Boronic acid pinacol esters are also known to be susceptible to hydrolysis back to the boronic acid, a critical consideration for handling and analysis.[6]
Predicted Solubility Profile:
Based on these features, we can predict the following general solubility trends:
High Solubility: In polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF), where the polar nature of the solvent can interact with the heterocyclic core and the amino group, while the organic character of the solvent can accommodate the pinacol ester.
Moderate Solubility: In chlorinated solvents like Dichloromethane (DCM) and Chloroform, and in ethereal solvents like Diethyl ether.
Low Solubility: In non-polar hydrocarbon solvents such as Hexanes and Heptane. The overall polarity of the molecule is too high for significant dissolution in these solvents.
Very Low Solubility: In aqueous solutions. The large, non-polar pinacol ester group is expected to dominate, leading to poor water solubility.
It is important to note that boronic acids can form less soluble trimeric boroxine species, and the use of the pinacol ester helps to avoid this.[7]
Quantitative Solubility Data for Analogous Compounds
To provide a more quantitative context, the following table summarizes the solubility of phenylboronic acid, a parent compound, in various organic solvents. While the aminobenzo[d]isoxazole core will modify these values, the general trends are informative. It has been observed that pinacol esters of boronic acids generally exhibit better solubility than the parent acids across a range of organic solvents.[5]
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for the experimental determination of the solubility of 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester using the equilibrium shake-flask method. This method is a gold standard for generating reliable solubility data.
Scintillation vials or other suitable sealed containers
Orbital shaker or rotator with temperature control
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Volumetric flasks and pipettes
Step-by-Step Methodology:
Preparation of Stock Standard Solutions:
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range.
Equilibration:
Add an excess amount of the solid compound to a series of vials, each containing a known volume of the test solvent. The amount should be sufficient to ensure that a solid phase remains at equilibrium.
Seal the vials tightly to prevent solvent evaporation.
Place the vials in a temperature-controlled shaker (e.g., 25 °C ± 0.5 °C).
Agitation:
Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study can be performed to optimize this duration.
Sample Collection and Preparation:
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
Carefully withdraw a sample of the supernatant using a syringe.
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
Dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.
Analysis:
Determine the concentration of the compound in the diluted, saturated solution using a validated analytical method. For a UV-active compound like this, HPLC-UV is often suitable.[10]
Inject the prepared calibration standards and the diluted samples onto the HPLC system.
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
Determine the concentration of the diluted sample from the calibration curve.
Calculation:
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
The solubility is typically reported in units of mg/mL or g/L.
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
Visualization of Workflows and Influencing Factors
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing the solubility of the target compound.
Safety and Handling Considerations
As with any chemical compound, proper safety precautions should be observed when handling 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester. While a specific safety data sheet (SDS) for this exact compound is not widely available, information from analogous compounds can provide guidance.
General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area.[11]
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]
Health Hazards: May cause skin, eye, and respiratory irritation.[11][12] Avoid breathing dust, fume, gas, mist, vapors, or spray.[12]
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent hydrolysis.[12]
Conclusion and Future Outlook
3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester is a valuable building block in contemporary drug discovery. A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, and formulation. While quantitative data is currently lacking in the literature, this guide provides a robust framework for predicting its solubility based on its chemical structure and the behavior of analogous compounds. Furthermore, the detailed experimental protocol outlined herein empowers researchers to generate high-quality, reliable solubility data in their own laboratories. As the use of such advanced heterocyclic building blocks continues to grow, it is anticipated that more comprehensive physicochemical data will become available, further aiding in the rational design of novel therapeutics.
References
Domanska, U., & Rolinska, J. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4475–4483. [Link]
ResearchGate. (n.d.). Solubility temperatures of pinacol ester of phenylboronic acid (2) as a.... Retrieved from [Link]
KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]
ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link]
Reddit. (2023, February 11). Boronic acids being gooey. r/OrganicChemistry. Retrieved from [Link]
Wang, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 139-146. [Link]
Combi-Blocks, Inc. (2023, January 2). Benzooxazole-5-boronic acid pinacol ester SDS. Retrieved from [Link]
PubChem. (n.d.). 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. Retrieved from [Link]
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). Retrieved from [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4059–4072. [Link]
Domanska, U., & Rolinska, J. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]
Domanska, U., & Rolinska, J. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]
Gomes, P. A. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4449. [Link]
AA Blocks. (2019, October 31). Chemistry Of Boronic Esters. Retrieved from [Link]
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6928. [Link]
American Elements. (n.d.). Esters. Retrieved from [Link]
Khan, I., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 10001-10020. [Link]
Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
Physicochemical Profiling and Synthetic Utility of 3-Aminobenzo[d]isoxazole-5-boronic Acid Pinacol Ester
Executive Summary In modern high-throughput medicinal chemistry, the strategic selection of building blocks dictates the efficiency of lead optimization. 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester (CAS: 237761...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern high-throughput medicinal chemistry, the strategic selection of building blocks dictates the efficiency of lead optimization. 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester (CAS: 2377610-21-2) represents a highly privileged bifunctional scaffold[1][2]. It combines the target-directed binding affinity of the 3-aminobenzo[d]isoxazole pharmacophore with the synthetic versatility of a boronic acid pinacol (Bpin) ester. This whitepaper provides an in-depth technical analysis of its exact molecular weight derivation, its mechanistic role in palladium-catalyzed cross-coupling, and its application in the synthesis of advanced therapeutics, including NaV1.7 channel blockers and kinase inhibitors[3][4].
Quantitative Physicochemical Profiling
The molecular integrity of a building block must be rigorously validated before integration into complex synthetic workflows. The compound possesses the chemical formula C13H17BN2O3 [1].
The precise molecular weight is calculated based on standard atomic weights. The Bpin group (C6H12BO2) replaces a hydrogen atom on the 3-aminobenzo[d]isoxazole core (C7H6N2O), yielding a final molecular weight of 260.10 g/mol [1].
Table 1: Molecular Weight Derivation and Elemental Composition
Element
Standard Atomic Weight ( g/mol )
Atom Count
Total Mass Contribution ( g/mol )
Mass Fraction (%)
Carbon (C)
12.011
13
156.143
60.03%
Hydrogen (H)
1.008
17
17.136
6.59%
Nitrogen (N)
14.007
2
28.014
10.77%
Oxygen (O)
15.999
3
47.997
18.45%
Boron (B)
10.811
1
10.811
4.16%
Total
260.10
100.00%
Mechanistic Role in Drug Discovery
The dual functionality of this compound makes it indispensable in pharmaceutical development.
The Pharmacophore (3-Aminobenzo[d]isoxazole): This bicyclic heteroaromatic core acts as a bioisostere for indazoles and benzisoxazoles. The primary amine at the 3-position serves as a critical hydrogen bond donor. In drug discovery, this moiety is frequently utilized in the design of isoform-selective inhibitors for the human sodium channel hNaV1.7 (e.g., ACDTB analogs for pain alleviation)[3][5], as well as in the development of pyrazolo-pyrimidine-based kinase inhibitors[4].
The Synthetic Handle (Bpin Ester): While free boronic acids are prone to protodeboronation and the formation of trimeric anhydrides (boroxines) which complicate reaction stoichiometry, the pinacol ester provides intense steric shielding and thermodynamic stability. This ensures a prolonged shelf-life and highly reproducible yields during Suzuki-Miyaura cross-coupling reactions[6][7].
Causality in the Catalytic Cycle
During the Suzuki-Miyaura reaction, the Bpin ester does not react directly with the aryl halide. Because the Lewis acidity of the Bpin ester is exceptionally weak, the chosen base (e.g., K2CO3) does not activate the boron atom. Instead, the base activates the palladium(II) complex generated after oxidative addition, converting it from a Pd-halide to a highly active Pd-oxo (Pd-OR) species[7]. This intermediate readily undergoes transmetalation with the Bpin ester, driving the catalytic cycle forward.
Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing the Bpin ester.
To ensure scientific integrity, the following protocol represents a self-validating system for coupling 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester with a generic aryl bromide. Every step is designed with explicit causality to prevent common modes of failure[6].
Step-by-Step Methodology
Reagent Assembly: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv), 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).
Causality: A slight excess (1.2 equiv) of the Bpin ester compensates for any trace protodeboronation that may occur at elevated temperatures. Pd(dppf)Cl₂ is selected because its bidentate ligand (dppf) enforces a cis-geometry on the Pd(II) intermediate, accelerating the final reductive elimination step.
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and deionized water. Subject the mixture to three freeze-pump-thaw cycles or sparge vigorously with N₂ for 15 minutes.
Causality: The biphasic solvent system dissolves both the organic substrates (dioxane) and the inorganic base (water). Degassing is strictly mandatory; ambient oxygen will irreversibly oxidize the electron-rich Pd(0) active species into catalytically dead Pd(II) complexes, instantly halting the reaction.
Thermal Activation: Seal the flask and heat the reaction mixture to 90°C for 12 hours under an inert atmosphere.
Causality: Elevated thermal energy is required to overcome the activation energy barrier of transmetalation, which is typically the rate-limiting step when utilizing sterically hindered heterocyclic boronic esters.
Quench and Filtration: Cool the mixture to room temperature, dilute with ethyl acetate (EtOAc), and filter through a pad of Celite.
Causality: As the catalyst degrades at the end of the reaction, it forms insoluble "palladium black" (aggregated Pd(0)). Celite filtration traps these nanoparticles, preventing them from causing severe streaking during downstream silica gel chromatography and contaminating the final API.
Analytical Validation: Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Analyze the crude residue via LC-MS.
Causality: LC-MS acts as the primary self-validating checkpoint. The presence of the target mass
[M+H]+
confirms successful C-C bond formation, while the absence of the starting mass (
m/z
261.10 for the
[M+H]+
of the Bpin ester) confirms reaction completion.
Step-by-step experimental workflow for palladium-catalyzed cross-coupling.
A Technical Guide to the Stability, Storage, and Handling of 3-Aminobenzo[d]isoxazole-5-boronic Acid Pinacol Ester
An In-depth Technical Guide Topic: Stability and Storage of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester Audience: Researchers, scientists, and drug development professionals. Introduction 3-Aminobenzo[d]isoxazo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Topic: Stability and Storage of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester is a pivotal building block in medicinal chemistry and materials science. Its unique bifunctional nature, combining the versatile reactivity of a boronic ester with the pharmacological scaffold of an aminobenzisoxazole, makes it a valuable intermediate in the synthesis of complex molecules, including novel factor IXa inhibitors and other therapeutic agents[1][2]. The integrity of this reagent is paramount; its degradation can lead to diminished yields, altered reaction kinetics, and the introduction of impurities that complicate downstream processing and purification.
This guide provides a comprehensive overview of the factors governing the stability of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester. We will delve into the primary degradation pathways, provide field-proven protocols for storage and handling, and detail experimental methodologies for assessing the compound's purity and stability. The insights herein are designed to empower researchers to maintain the quality and reactivity of this crucial synthetic intermediate from the moment of receipt to its successful application in the laboratory.
Soluble in common organic solvents like chloroform, acetone, and ethyl acetate; sparingly soluble in nonpolar solvents and insoluble in water[3].
Primary Degradation Pathways
The stability of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester is influenced by several factors, primarily its susceptibility to hydrolysis, oxidation, and protodeboronation. The aminobenzisoxazole core may also exhibit sensitivity to specific photolytic or thermal conditions[4]. Understanding these pathways is critical for preventing degradation.
Figure 1: Key degradation pathways for the title compound.
Hydrolysis to Boronic Acid and Subsequent Trimerization
The most prevalent degradation pathway for boronic acid pinacol esters is hydrolysis[5]. The presence of moisture, even atmospheric, can facilitate the cleavage of the ester bond to yield the corresponding free boronic acid and pinacol. This reaction is often reversible but can lead to significant loss of the starting material if not controlled[6][7].
Causality: The Lewis acidic nature of the boron atom makes it susceptible to nucleophilic attack by water. This process can be catalyzed by both acidic and basic conditions.
Consequence: The generated boronic acid can undergo dehydration under anhydrous conditions to form a cyclic trimeric anhydride known as a boroxine. The presence of both the free boronic acid and its boroxine can complicate reaction stoichiometry and product analysis.
Oxidation
The carbon-boron (C-B) bond is susceptible to oxidation, particularly in the presence of air or other oxidizing agents. This can lead to the formation of the corresponding phenol, cleaving the boron moiety entirely.
Causality: The C-B bond is polarized, making the carbon atom susceptible to electrophilic attack and the boron atom to nucleophilic attack. Oxidants can disrupt this bond.
Consequence: This degradation is irreversible and results in a complete loss of the desired reactivity for cross-coupling reactions. The amino group on the benzisoxazole ring may also be susceptible to oxidation.
Protodeboronation
Protodeboronation is a side reaction where the C-B bond is cleaved by a proton source, replacing the boronic ester group with a hydrogen atom.
Causality: This reaction is often catalyzed by acidic conditions or the presence of protic solvents, including residual water or alcohols.
Consequence: This pathway reduces the effective concentration of the boronic ester, leading to lower yields in cross-coupling reactions.
Photodegradation
While boronic esters are not typically considered highly photosensitive, the heterocyclic aminobenzisoxazole core may be susceptible to degradation upon exposure to light, particularly UV radiation[4][8]. Photostability testing, as outlined in ICH guideline Q1B, is the standard for evaluating these effects[9][10].
Causality: Aromatic and heterocyclic systems can absorb UV or visible light, leading to excited states that can undergo various reactions, such as ring cleavage or oxidation[8].
Consequence: Photodegradation can lead to a complex mixture of impurities, impacting the purity and safety profile of downstream products.
Recommended Storage and Handling Protocols
Proper storage and handling are the most effective strategies for preserving the integrity of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester.
Storage Conditions
The primary goal of storage is to rigorously exclude moisture, oxygen, and light.
Low temperatures minimize the rate of all chemical degradation pathways. Refrigeration is recommended for routine use, while sub-zero temperatures are ideal for archival storage[11][12][13].
Atmosphere
Inert gas (Argon or Nitrogen)
An inert atmosphere prevents both hydrolysis from atmospheric moisture and oxidation from atmospheric oxygen[11][13][14].
Container
Tightly sealed, amber glass vial or other light-blocking container.
A tight seal is critical to prevent moisture and air ingress. Amber glass protects the compound from light, mitigating potential photodegradation[3].
Incompatibilities
Store away from strong oxidizing agents, strong acids, and volatile acidic substances.
Prevents oxidative degradation, acid-catalyzed hydrolysis/protodeboronation, and salt formation with the amino group[3][15].
Safe Handling Workflow
Adherence to a strict handling protocol is essential to prevent contamination and degradation during use.
Equilibration: Before opening, allow the container to warm to ambient temperature in a desiccator (approx. 30-60 minutes). This prevents condensation of atmospheric moisture onto the cold solid.
Inert Environment: Perform all weighing and dispensing operations in a glove box or glove bag under an inert atmosphere. If unavailable, work quickly in a well-ventilated fume hood, minimizing exposure time.
Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any sources of moisture.
Resealing: After dispensing, purge the container headspace with a stream of dry argon or nitrogen before tightly resealing the cap. Parafilm can be used to further secure the seal for storage.
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. The compound may cause skin, eye, and respiratory irritation[16][17]. Handle in accordance with good industrial hygiene and safety practices[16].
Experimental Assessment of Stability
To ensure the quality of the reagent, particularly if its storage history is uncertain or if it is used in a cGMP environment, an analytical assessment of its purity and stability is necessary.
Protocol: Purity and Degradation Analysis by RP-HPLC
This protocol is designed as a stability-indicating method to separate the parent ester from its primary hydrolytic degradant, the boronic acid, while crucially preventing the analytical method itself from causing degradation.
Self-Validating Principle: The primary challenge in the HPLC analysis of boronic esters is on-column hydrolysis[18][19][20]. This method mitigates this artifact by using a non-aqueous, aprotic sample diluent and avoiding acidic mobile phase modifiers, which are known to promote hydrolysis[20][21].
Methodology:
Sample Preparation:
Accurately weigh approximately 5 mg of the compound into a volumetric flask.
Dissolve and dilute to volume with 100% anhydrous acetonitrile . Using aprotic solvents like acetonitrile or THF as the diluent is critical to prevent hydrolysis prior to injection[20][21][22].
HPLC Conditions:
Column: A modern, low-silanol activity C18 column (e.g., Waters XTerra MS C18 or equivalent). Stationary phase activity significantly influences on-column hydrolysis[20][21].
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Modifier: No acidic modifier (e.g., formic acid, TFA). If pH adjustment is needed for peak shape, a highly basic mobile phase (pH > 10) can be effective at stabilizing the ester[18][19].
Gradient: Develop a gradient to separate the more polar boronic acid (earlier eluting) from the less polar pinacol ester (later eluting). A typical starting point is 10% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 25-30°C. Temperature has a minor effect on hydrolysis compared to mobile phase and stationary phase[20][21].
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength maximum for the aminobenzisoxazole chromophore).
Analysis:
Inject the sample and integrate the peak areas.
The purity can be calculated by area normalization. The presence of a significant peak corresponding to the more polar boronic acid indicates degradation.
Protocol: Forced Degradation Study Workflow
Forced degradation (or stress testing) is used to identify potential degradation products and establish the intrinsic stability of the molecule. This is a key component of pharmaceutical development as described by ICH guidelines[9].
Figure 2: Workflow for a forced degradation study.
Methodology:
Prepare Solutions: Create solutions of the compound in acetonitrile (or a suitable solvent mixture) at a known concentration (e.g., 1 mg/mL).
Apply Stress Conditions (in separate vials):
Acidic: Add an equal volume of 0.1 M HCl.
Basic: Add an equal volume of 0.1 M NaOH.
Oxidative: Add an equal volume of 3% H₂O₂.
Thermal: Store the solid compound in an oven at a controlled temperature (e.g., 60°C).
Photolytic: Expose the solution or solid to a calibrated light source according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[9][10]. A dark control sample should be stored under the same conditions but protected from light.
Time Points: Sample each condition at various time points (e.g., 2, 8, 24, 48 hours).
Quenching: For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
Analysis: Analyze all samples, including a time-zero control, using the stability-indicating HPLC method described in section 5.1, preferably with mass spectrometric (MS) detection to aid in the identification of degradants.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Low or no yield in a Suzuki-Miyaura coupling reaction.
Degradation of the boronic ester: The reagent may have been improperly stored or handled, leading to hydrolysis, oxidation, or protodeboronation[13].
Verify the purity of the starting material using the HPLC method (Section 5.1). Use a fresh, unopened vial or a batch that has been rigorously stored under inert, dry, and cold conditions.
Inconsistent reaction results between batches.
Variable purity: Different lots may have varying levels of the corresponding boronic acid or other impurities due to manufacturing or storage differences.
Quantify the purity of each batch before use. Consider using a quantitative NMR (qNMR) method for absolute purity determination if high accuracy is required[23].
Compound appears discolored, clumpy, or sticky.
Significant degradation: This often indicates advanced hydrolysis (moisture exposure) or oxidation[13].
The material is likely compromised. It is not recommended for use in sensitive reactions. If use is unavoidable, purification by chromatography may be attempted, but acquiring fresh material is the preferred course of action.
Extra peaks observed in HPLC analysis.
On-column hydrolysis: The analytical method itself may be degrading the sample[19][20].
Ensure the sample diluent is 100% aprotic (e.g., acetonitrile). Remove any acid modifiers (formic acid, TFA) from the mobile phase. Use a column with low residual silanol activity[20][21].
Conclusion
The chemical integrity of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester is not inherently guaranteed but is a direct result of meticulous stewardship. Its stability is primarily threatened by hydrolysis and oxidation, with potential contributions from protodeboronation and photodegradation. By implementing the stringent storage and handling protocols outlined in this guide—namely, storage at low temperatures under an inert, dry atmosphere and protected from light—researchers can significantly extend the shelf-life and preserve the reactivity of this valuable reagent. Furthermore, the application of validated, stability-indicating analytical methods is crucial for quality control and for troubleshooting unexpected experimental outcomes. Adherence to these principles will ensure the reliability and reproducibility of synthetic endeavors that rely on this important chemical building block.
References
BenchChem. (n.d.). Stability of Methylboronic acid pinacol ester-d3 under different reaction conditions. BenchChem Technical Support.
Guidechem. (2022, December 18). What are the applications and storage conditions of 4-Aminophenylboronic acid pinacol ester?. Guidechem FAQ.
Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276.
K.A. Regan, et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
CymitQuimica. (2024). Safety Data Sheet: 1,3-DIMETHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER. CymitQuimica.
K.A. Regan, et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
BenchChem. (n.d.). Handling and storage recommendations for (7-Heptylnaphthalen-2-yl)boronic acid. BenchChem Technical Support.
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc.
Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. (2024). Organic Process Research & Development.
Gill, A. D., et al. (2018). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry.
Kumar, A., et al. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
Griesbeck, A. G., & Abe, M. (2011). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein Journal of Organic Chemistry, 7, 125-131.
Malik, P., & Khan, S. A. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH Harmonised Tripartite Guideline.
Sakurada, I., et al. (2017). Discovery of novel aminobenzisoxazole derivatives as orally available factor IXa inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2454-2459.
Jones, S. D., et al. (2004). Preparation of 2-Hydroxybenzamidines from 3-Aminobenzisoxazoles.
European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
Ahmad, I., et al. (2014). Photostability and Photostabilization of Drugs and Drug Products.
3-Aminobenzo[d]isoxazole-5-boronic Acid Pinacol Ester: A Comprehensive Technical Guide for Drug Discovery
Executive Summary 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester (CAS: 2377610-21-2) is a highly specialized, bifunctional building block utilized extensively in modern medicinal chemistry[1]. By combining the pri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester (CAS: 2377610-21-2) is a highly specialized, bifunctional building block utilized extensively in modern medicinal chemistry[1]. By combining the privileged pharmacophoric utility of the 3-aminobenzo[d]isoxazole core with the synthetic versatility of a pinacol boronate ester (Bpin), this compound serves as a critical intermediate. It is strategically deployed in the synthesis of advanced therapeutics, including multi-targeted kinase inhibitors and protease inhibitors (such as Factor IXa antagonists)[2].
This technical whitepaper provides an in-depth analysis of its structural rationale, bioisosteric applications, and self-validating synthetic protocols for both its generation and downstream functionalization.
Structural Rationale & Physicochemical Profiling
When designing synthetic routes, researchers must choose between utilizing a free boronic acid or a boronate ester. Free boronic acids are notoriously prone to dehydration, forming insoluble trimeric boroxines that complicate reaction stoichiometry and reduce cross-coupling efficiency.
The pinacol ester (Bpin) masks the empty p-orbital of the boron atom. This structural modification provides a bench-stable, highly pure solid that resists protodeboronation under ambient conditions, ensuring reliable and reproducible cross-coupling[3].
The 3-aminobenzo[d]isoxazole moiety is a privileged scaffold, frequently deployed as a bioisostere for indazoles, benzimidazoles, and benzisoxazoles.
Causality in Target Binding:
The primary amine at the 3-position acts as a potent hydrogen-bond donor, often interacting with the hinge region of kinases. Conversely, the nitrogen and oxygen atoms within the isoxazole ring serve as strict hydrogen-bond acceptors. The 5-position Bpin group provides a precise geometric vector for extending the molecule into adjacent hydrophobic pockets (e.g., the DFG-out pocket in kinases or the S1/S4 pockets in proteases)[4].
Caption: Pharmacophore mapping of the 3-aminobenzo[d]isoxazole scaffold and its binding vectors.
Synthetic Access: Miyaura Borylation Methodology
Accessing the Bpin ester requires the palladium-catalyzed Miyaura borylation of 5-bromo-3-aminobenzo[d]isoxazole.
Mechanistic Causality:
A critical parameter in this reaction is the choice of base. Potassium acetate (KOAc) is strictly required. If a stronger base like K₂CO₃ is used, the newly formed Bpin ester will undergo premature Suzuki-Miyaura coupling with the unreacted aryl bromide, yielding an undesired homocoupled dimer. KOAc is basic enough to facilitate the transmetallation of the boron reagent but too weak to activate the resulting boronic ester for cross-coupling.
Caption: Miyaura borylation workflow illustrating the controlled synthesis of the Bpin ester.
Self-Validating Protocol: Miyaura Borylation
Preparation: Charge a dry Schlenk flask with 5-bromo-3-aminobenzo[d]isoxazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), anhydrous KOAc (3.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
Atmosphere Exchange: Evacuate and backfill the flask with ultra-high-purity nitrogen (3 cycles) to prevent oxidative degradation of the palladium(0) species.
Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M relative to substrate). Degas the suspension by sparging with nitrogen for 15 minutes.
Reaction Execution: Heat the mixture to 90°C with vigorous stirring.
In-Process Control (IPC): After 4 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS. Self-Validation Point: The reaction is complete when the starting material peak (M+H ~213/215) disappears and the product peak (M+H ~261) exceeds 95% AUC.
Workup: Filter through a pad of Celite to remove palladium black and insoluble salts. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).
The primary application of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester is the installation of the pharmacophore onto complex drug scaffolds via Suzuki-Miyaura cross-coupling[2].
Mechanistic Causality:
The presence of the unprotected 3-amino group can potentially coordinate to palladium or undergo competitive Buchwald-Hartwig amination. To circumvent this, highly active, sterically bulky dialkylbiaryl phosphine ligands (like XPhos) are utilized. XPhos accelerates the reductive elimination step of the Suzuki cycle so rapidly that competitive side reactions at the primary amine are kinetically outcompeted, allowing the reaction to proceed without the need for Boc-protection.
Caption: Suzuki-Miyaura catalytic cycle demonstrating the cross-coupling of the Bpin ester.
Table 2: Suzuki-Miyaura Optimization Matrix for 3-Aminobenzo[d]isoxazole-5-Bpin
Preparation: Combine the target aryl halide (1.0 eq), 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester (1.1 eq)[3], K₃PO₄ (2.0 eq), and XPhos Pd G2 (0.02 eq) in a reaction vial.
Solvent: Add a degassed mixture of THF and H₂O (4:1 v/v). The biphasic nature ensures base solubility while keeping the organic substrates in the active catalytic phase.
Execution: Stir at 80°C for 2-4 hours.
IPC Validation: Monitor via UPLC-MS. Self-Validation Point: If protodeboronation of the Bpin ester is observed (yielding the des-borylated 3-aminobenzo[d]isoxazole mass) before the aryl halide is fully consumed, spike an additional 0.2 eq of the boronic ester to drive the reaction to completion.
Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via reverse-phase prep-HPLC.
Applications in Medicinal Chemistry
The strategic incorporation of this building block has been heavily documented in the synthesis of advanced therapeutic candidates. For instance, in the development of Factor IXa inhibitors for anticoagulant therapy, the 3-aminobenzo[d]isoxazole core provides critical hydrogen bonding in the S1 pocket of the protease[4]. Similarly, in oncology, this fragment is utilized to construct multi-targeted kinase inhibitors, where the precise geometry of the 5-position linkage ensures optimal trajectory of the molecule into the ATP-binding site[2].
Conclusion
3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester is a master key in modern drug design. By understanding the mechanistic causality of its synthesis and downstream functionalization—specifically the kinetic control required to prevent competitive amination—medicinal chemists can confidently leverage its unique bioisosteric properties to unlock novel chemical space.
The Aminobenzo[d]isoxazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Abstract The aminobenzo[d]isoxazole core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique stereoelectronic properties and synthetic tractability have establ...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The aminobenzo[d]isoxazole core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique stereoelectronic properties and synthetic tractability have established it as a privileged structure in the design of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the aminobenzo[d]isoxazole scaffold, from its fundamental physicochemical characteristics and synthesis to its multifaceted roles in targeting a range of diseases. We will delve into the structure-activity relationships that govern its biological activity, with a particular focus on its established success as a multi-targeted receptor tyrosine kinase inhibitor in oncology. Furthermore, this guide will illuminate its emerging potential in developing novel anti-inflammatory and antibacterial agents. Through a detailed examination of its mechanism of action, a comparative analysis with other prominent heterocyclic scaffolds, and a forward-looking perspective on its challenges and future directions, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the power and potential of the aminobenzo[d]isoxazole scaffold in the ongoing quest for innovative therapeutics.
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, unrelated biological targets. The aminobenzo[d]isoxazole moiety has firmly established itself within this esteemed category.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent decoration, while the embedded isoxazole ring, with its adjacent nitrogen and oxygen atoms, offers unique hydrogen bonding capabilities and electronic properties.[2] These features contribute to its ability to interact with a wide range of biological macromolecules, leading to a broad spectrum of pharmacological activities.[3][4]
Initially explored for its applications in materials science, the therapeutic potential of the aminobenzo[d]isoxazole core became prominently recognized with the discovery of potent kinase inhibitors.[5] This led to a surge in research, revealing its utility in targeting other protein families and disease pathways. This guide will provide a holistic view of this versatile scaffold, highlighting the scientific rationale and experimental insights that have propelled its journey from a chemical curiosity to a cornerstone of modern drug discovery.
Physicochemical Properties and Synthetic Strategies
The biological activity of any scaffold is intrinsically linked to its physicochemical properties. The aminobenzo[d]isoxazole core possesses a unique combination of characteristics that contribute to its drug-like nature.
Property
Description
Significance in Drug Design
Structure
A bicyclic system consisting of a benzene ring fused to an isoxazole ring, with an amino group substitution.
The rigid structure reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein. The planarity of the ring system allows for favorable π-π stacking interactions within binding pockets.
pKa
The amino group is basic, with a pKa typically in the range of 3-5, depending on other substituents.
The basicity of the amino group can be crucial for forming salt bridges with acidic residues in a protein's active site. It also influences the compound's solubility and pharmacokinetic profile.
Hydrogen Bonding
The isoxazole nitrogen and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively.
These hydrogen bonding capabilities are critical for specific interactions with biological targets, contributing to binding affinity and selectivity.[5]
Dipole Moment
The isoxazole ring possesses a significant dipole moment due to the electronegativity difference between the oxygen and nitrogen atoms.
This dipole moment can influence the molecule's overall polarity, affecting its solubility, membrane permeability, and interactions with polar residues in a binding site.[6]
Metabolic Stability
The benzo[d]isoxazole ring is generally stable to metabolic degradation.
This inherent stability can contribute to a longer half-life and improved bioavailability of drug candidates. However, substituents on the scaffold can be susceptible to metabolic modification.
General Synthesis of the 3-Aminobenzo[d]isoxazole Core
The construction of the 3-aminobenzo[d]isoxazole scaffold is a critical first step in the development of derivatives with therapeutic potential. A common and effective synthetic route is illustrated below.[5]
Caption: General synthetic workflow for the 3-aminobenzo[d]isoxazole core.
A detailed, step-by-step protocol for a key synthetic transformation is provided in the experimental section of this guide.
Therapeutic Applications and Mechanisms of Action
The versatility of the aminobenzo[d]isoxazole scaffold is evident in its wide range of therapeutic applications. This section will explore its established role in oncology and its emerging potential in treating inflammatory and infectious diseases.
The most well-documented application of the aminobenzo[d]isoxazole scaffold is in the development of multi-targeted RTK inhibitors for cancer therapy.[5] RTKs are crucial mediators of cellular signaling pathways that control cell growth, proliferation, and survival. Their aberrant activation is a hallmark of many cancers.
Mechanism of Action: Aminobenzo[d]isoxazole-based RTK inhibitors typically function as ATP-competitive inhibitors. The core scaffold mimics the adenine portion of ATP, binding to the ATP-binding pocket of the kinase domain. The 3-amino group often forms a key hydrogen bond with the hinge region of the kinase, a critical interaction for potent inhibition.[5] Substituents on the benzo[d]isoxazole ring can then be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.
Caption: Inhibition of RTK signaling by an aminobenzo[d]isoxazole derivative.
Structure-Activity Relationship (SAR) Insights:
Extensive SAR studies have revealed key structural features that govern the activity of aminobenzo[d]isoxazole-based RTK inhibitors:[5]
The 3-Amino Group: Essential for hinge binding and potent inhibitory activity.
Substituents on the Phenyl Ring: Can be modified to tune selectivity and pharmacokinetic properties. For instance, the addition of a urea moiety has been shown to enhance potency against VEGFR and PDGFR.[5]
Substitution on the Benzene Ring of the Scaffold: Can influence potency and selectivity by interacting with specific sub-pockets of the kinase domain.
Compound ID
Target(s)
IC50 (nM)
Key Structural Features
Reference
Compound A
VEGFR2, PDGFRβ
15, 25
3-amino-benzo[d]isoxazole core with a substituted phenylurea moiety.
Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The aminobenzo[d]isoxazole scaffold has shown promise in the development of novel anti-inflammatory agents.
Mechanism of Action: The anti-inflammatory effects of aminobenzo[d]isoxazole derivatives can be attributed to the inhibition of various pro-inflammatory targets. For example, certain derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are potent inflammatory mediators.[8] Others may target pro-inflammatory cytokines or their signaling pathways.
Antibacterial Activity
The rise of antibiotic resistance is a global health crisis, necessitating the development of new antibacterial agents with novel mechanisms of action. The aminobenzo[d]isoxazole scaffold has emerged as a promising starting point for the discovery of new antibacterial compounds.[9]
Mechanism of Action: The precise antibacterial mechanisms of aminobenzo[d]isoxazole derivatives are still under investigation and likely vary depending on the specific structural modifications. Potential mechanisms include the inhibition of essential bacterial enzymes, disruption of the bacterial cell wall or membrane, or interference with bacterial DNA replication or protein synthesis.[9]
Comparative Analysis with Other Privileged Scaffolds
To fully appreciate the utility of the aminobenzo[d]isoxazole scaffold, it is insightful to compare it with other well-established privileged structures in medicinal chemistry.
Good metabolic stability, synthetic accessibility, proven success in kinase inhibition.
Potential for off-target effects due to its promiscuous binding nature.
Benzothiazole
Contains a sulfur atom, which can engage in unique interactions.
Broad spectrum of biological activities, including anticancer and antimicrobial.[10]
Can be susceptible to oxidation at the sulfur atom.
Quinazoline
A bicyclic scaffold with two nitrogen atoms.
Well-established in kinase inhibitor design (e.g., gefitinib, erlotinib).[11]
Can have issues with solubility and off-target kinase inhibition.
The choice of scaffold ultimately depends on the specific therapeutic target and the desired physicochemical properties of the final drug candidate.
Experimental Protocol: Synthesis of a 3-Aminobenzo[d]isoxazole Intermediate
This section provides a detailed, step-by-step protocol for the synthesis of a key 3-aminobenzo[d]isoxazole intermediate, which can be used as a starting material for further derivatization.
Synthesis of 3-amino-4-bromo-benzo[d]isoxazole
Materials:
2-Bromo-6-fluorobenzonitrile
Acetohydroxamic acid
Potassium tert-butoxide (KOtBu)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na2SO4)
Silica gel for column chromatography
Procedure:
To a solution of 2-bromo-6-fluorobenzonitrile (1.0 eq) in anhydrous DMF, add acetohydroxamic acid (1.2 eq).
Cool the reaction mixture to 0 °C in an ice bath.
Add potassium tert-butoxide (2.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 3-amino-4-bromo-benzo[d]isoxazole.
Self-Validation: The identity and purity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Challenges and Future Perspectives
Despite its successes, the development of aminobenzo[d]isoxazole-based drugs is not without its challenges.
Selectivity: As with many privileged scaffolds, achieving high selectivity for the desired target over other related proteins can be challenging. This can lead to off-target effects and toxicity.
Drug Resistance: The emergence of drug resistance is a common problem in both oncology and infectious disease. Future research will need to focus on developing aminobenzo[d]isoxazole derivatives that can overcome known resistance mechanisms.
Synthetic Complexity: While the core scaffold is relatively straightforward to synthesize, the introduction of complex substituents to optimize activity and pharmacokinetic properties can be synthetically challenging.
Future Directions:
The future of the aminobenzo[d]isoxazole scaffold in medicinal chemistry is bright. Key areas of future research include:
Exploration of New Therapeutic Areas: Expanding the application of this scaffold to other diseases, such as neurodegenerative disorders and metabolic diseases.
Development of Covalent Inhibitors: Designing derivatives that can form a covalent bond with their target protein, which can lead to increased potency and duration of action.
Application in PROTACs and Molecular Glues: Utilizing the aminobenzo[d]isoxazole scaffold as a building block for developing proteolysis-targeting chimeras (PROTACs) and molecular glues to induce the degradation of disease-causing proteins.
Integration with AI and Machine Learning: Employing computational tools to predict the activity and properties of novel aminobenzo[d]isoxazole derivatives, thereby accelerating the drug discovery process.
Conclusion
The aminobenzo[d]isoxazole scaffold has proven to be a remarkably versatile and valuable tool in medicinal chemistry. Its journey from a simple heterocyclic ring system to the core of multiple clinical candidates is a testament to the power of rational drug design and the importance of understanding structure-activity relationships. With its established success in oncology and its growing potential in other therapeutic areas, the aminobenzo[d]isoxazole scaffold is poised to remain a significant contributor to the development of new and effective medicines for years to come. The continued exploration of its chemical space, guided by innovative synthetic strategies and a deeper understanding of its biological interactions, will undoubtedly unlock even more of its therapeutic potential.
References
Penning, T. D., et al. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 51(5), 1249–1261. [Link]
Wang, Y., et al. (2025). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega. [Link]
Kumari, V. S. A., et al. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review, 9(9), 322-330. [Link]
Jiang, H., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(3), 564-578. [Link]
Antileishmanial and Antibacterial Activities of Aminobenzothiazole Sulfonamides. (2026). Journal of Molecular Structure. [Link]
Processes for preparing 3-amino-isoxazoles. (1966).
Dou, G.-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13538-13546. [Link]
Kumar, A., et al. (2011). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharma Chemica, 3(6), 465-471. [Link]
Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]
Kumar, A., et al. (2011). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharma Chemica, 3(6), 465-471. [Link]
Ryng, S., & Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2695. [Link]
Haviernik, J., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(17), 5136. [Link]
Zhao, Y., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 258, 115599. [Link]
Radwan, A. A., et al. (2022). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1849. [Link]
Challenges associated with isoxazole directed C−H activation. (2023). ResearchGate. [Link]
A Design And Development Of Anticancer Drugs And Overcoming Commercial Challenges. (2025). Journal of Drug Delivery and Therapeutics. [Link]
A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]
Jiao, P., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry, 204, 112556. [Link]
Sharma, P. C., et al. (2011). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 20(9), 1435-1450. [Link]
Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. (2021). Molecules. [Link]
Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
Shantharam, C. S., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 9(7), 1074-1090. [Link]
Application Notes and Protocols for 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester is a versatile building block of signif...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester is a versatile building block of significant interest in medicinal chemistry and materials science. The benzisoxazole scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a range of activities including anticancer and anti-inflammatory properties.[1][2] The presence of a boronic acid pinacol ester at the 5-position and an amino group at the 3-position provides two strategic vectors for molecular elaboration. This allows for the facile construction of complex molecules through robust and well-established synthetic methodologies, most notably the Suzuki-Miyaura cross-coupling reaction.[3][4][5]
Pinacol esters of boronic acids are generally favored over their free boronic acid counterparts due to their enhanced stability, ease of handling, and compatibility with a broader range of reaction conditions, including chromatographic purification.[6][7] This document provides a comprehensive guide to the synthesis and application of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester, including detailed experimental protocols, mechanistic insights, and safety considerations.
Store at 2-8°C under an inert atmosphere for long-term stability.
Handling and Stability:
3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester should be handled in a well-ventilated area, and personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat should be worn.[8] While pinacol boronic esters are more stable than the corresponding boronic acids, they can be susceptible to hydrolysis, particularly under acidic or basic conditions, or upon prolonged exposure to silica gel during chromatography.[7] Therefore, it is recommended to store the compound in a tightly sealed container in a cool, dry place. For purification, rapid chromatography on a silica gel plug is often preferred over long column chromatography to minimize decomposition.[7]
Synthesis of 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester
The synthesis of the title compound can be envisioned through two primary retrosynthetic pathways: the Miyaura borylation of a pre-functionalized halo-benzisoxazole or a Sandmeyer-type borylation of an amino-benzisoxazole derivative. The Miyaura borylation is generally a high-yielding and functional group tolerant method for the synthesis of aryl boronic esters.[6]
Protocol 1: Miyaura Borylation of 5-Bromo-3-aminobenzo[d]isoxazole
This protocol outlines the palladium-catalyzed borylation of 5-bromo-3-aminobenzo[d]isoxazole with bis(pinacolato)diboron.
To a flame-dried Schlenk flask, add 5-bromo-3-aminobenzo[d]isoxazole, bis(pinacolato)diboron, and potassium acetate.
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
Add anhydrous 1,4-dioxane via syringe.
Add the PdCl₂(dppf) catalyst to the reaction mixture.
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the desired 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester.
Rationale:
Catalyst: PdCl₂(dppf) is a commonly used and effective catalyst for Miyaura borylation reactions, known for its thermal stability and efficiency.
Base: Potassium acetate is a crucial component, as it facilitates the transmetalation step in the catalytic cycle.[6]
Solvent: Anhydrous 1,4-dioxane is a suitable solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point.
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere is critical for a successful reaction.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[9] This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and heteroaryl structures prevalent in pharmaceutical compounds.[3]
Protocol 2: Suzuki-Miyaura Coupling with a Heteroaryl Halide
This protocol describes a typical Suzuki-Miyaura coupling of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester with a representative heteroaryl halide, 2-chloropyrimidine.
In a reaction vessel, combine 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester, 2-chloropyrimidine, and the base (K₂CO₃ or Cs₂CO₃).
Add the 1,4-dioxane/water solvent mixture.
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
Heat the reaction to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Cool the reaction to room temperature.
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the desired coupled product.
Optimization Parameters:
The success of a Suzuki-Miyaura coupling can be highly dependent on the specific substrates and desired outcome. The following table outlines key parameters that can be optimized.
Parameter
Options & Considerations
Rationale
Palladium Catalyst
Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ with various phosphine ligands (e.g., XPhos, SPhos)
The choice of catalyst and ligand can significantly impact reaction rate, yield, and functional group tolerance. For challenging couplings, more advanced catalyst systems may be required.[10]
Base
K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃, Et₃N
The base is crucial for the transmetalation step. The strength and nature of the base can influence the reaction outcome, especially with base-sensitive functional groups.[10]
Solvent
Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile
The solvent system affects the solubility of the reactants and the reaction temperature. The presence of water is often necessary to facilitate the hydrolysis of the boronic ester to the active boronic acid.
Temperature
Room temperature to 120 °C
Higher temperatures can increase the reaction rate but may also lead to decomposition of sensitive substrates or the catalyst.
Equivalents of Boronic Ester
1.1 to 2.0 equivalents
A slight excess of the boronic ester is typically used to ensure complete consumption of the limiting halide.
Safety Information
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
Solvents: Dioxane is a flammable liquid and a suspected carcinogen. Toluene and DMF are also flammable and have associated health risks. All manipulations should be performed in a well-ventilated fume hood.
Bases: Strong bases like cesium carbonate and potassium phosphate are corrosive and should be handled with appropriate care.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester is a valuable synthetic intermediate that provides a gateway to a diverse range of complex molecules. The protocols outlined in this document, based on established and reliable methodologies, offer a solid foundation for the synthesis and application of this compound in research and development. Careful optimization of reaction conditions, guided by the principles discussed, will enable researchers to efficiently utilize this building block in their synthetic endeavors.
The Strategic Deployment of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester in Modern Drug Discovery
Introduction: The Privileged Benzisoxazole Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Privileged Benzisoxazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The benzisoxazole moiety is a prominent member of this class, forming the core of numerous therapeutic agents.[1][2] Its inherent properties, including a rigid bicyclic structure and the capacity for diverse molecular interactions, make it an ideal foundation for the design of potent and selective ligands for a wide range of biological targets.[1][3] Molecules incorporating the benzisoxazole core have demonstrated efficacy in a vast array of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[1][4] This guide focuses on a particularly versatile derivative: 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester. This reagent uniquely combines the desirable features of the benzisoxazole scaffold with the synthetic flexibility of a boronic acid pinacol ester, opening new avenues for the rapid generation of novel chemical entities in drug discovery programs.
Core Utility: A Building Block for Kinase Inhibitors
A significant application of the 3-aminobenzo[d]isoxazole scaffold is in the development of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 3-amino group on the benzisoxazole ring can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving potent and selective inhibition. The 5-boronic acid pinacol ester functionality provides a handle for the strategic introduction of various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7][8] This allows for the systematic exploration of the solvent-exposed region of the kinase active site, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[9]
The overall workflow for utilizing this building block in a kinase inhibitor discovery program can be visualized as follows:
Caption: Workflow for kinase inhibitor development using the title compound.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the 3-aminobenzo[d]isoxazole core, its subsequent conversion to the target boronic acid pinacol ester, and its application in a representative Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of the 3-Aminobenzo[d]isoxazole Core
This protocol is adapted from established literature procedures for the synthesis of the 3-aminobenzisoxazole scaffold, which is a precursor to our target molecule.[3] The rationale for this two-step approach is the ready availability of the starting 2-fluoro-5-nitrobenzonitrile and the efficiency of the cyclization reaction.
Reaction Scheme:
Materials:
Reagent/Solvent
M.W.
Quantity (for 10 mmol scale)
Notes
2-fluoro-5-nitrobenzonitrile
166.11
1.66 g (10 mmol)
Starting material
Acetohydroxamic acid
75.07
0.83 g (11 mmol)
Nucleophile for cyclization
Potassium tert-butoxide
112.21
2.47 g (22 mmol)
Base for deprotonation
N,N-Dimethylformamide (DMF)
73.09
50 mL
Anhydrous solvent
Palladium on Carbon (10%)
-
0.17 g
Catalyst for nitro reduction
Methanol
32.04
100 mL
Solvent for hydrogenation
Ethyl acetate
88.11
As needed
For extraction and chromatography
Hexanes
-
As needed
For chromatography
Step-by-Step Procedure:
Cyclization to form 3-Amino-5-nitrobenzo[d]isoxazole:
To a solution of acetohydroxamic acid (1.1 equiv.) in anhydrous DMF, add potassium tert-butoxide (2.2 equiv.) portion-wise at 0 °C under a nitrogen atmosphere.
Stir the resulting suspension at room temperature for 30 minutes.
Add a solution of 2-fluoro-5-nitrobenzonitrile (1.0 equiv.) in DMF dropwise to the suspension.
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
Quench the reaction by slowly adding water and extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield 3-amino-5-nitrobenzo[d]isoxazole.
Reduction to 3,5-Diaminobenzo[d]isoxazole:
Dissolve the 3-amino-5-nitrobenzo[d]isoxazole from the previous step in methanol.
Add 10% Palladium on carbon catalyst.
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
Concentrate the filtrate under reduced pressure to obtain 3,5-diaminobenzo[d]isoxazole, which can be used in the next step without further purification.
Protocol 2: Synthesis of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester
This protocol employs a Sandmeyer-type borylation reaction, a well-established method for converting aromatic amines to boronic esters.[10] This transformation is crucial as it installs the versatile boronic ester handle for subsequent cross-coupling reactions.
Reaction Scheme:
Materials:
Reagent/Solvent
M.W.
Quantity (for 5 mmol scale)
Notes
3,5-Diaminobenzo[d]isoxazole
149.15
0.75 g (5 mmol)
Starting material from Protocol 1
tert-Butyl nitrite
103.12
0.77 g (7.5 mmol)
Diazotizing agent
Bis(pinacolato)diboron
253.94
1.52 g (6 mmol)
Boron source
Acetonitrile (MeCN)
41.05
50 mL
Anhydrous solvent
Step-by-Step Procedure:
Reaction Setup:
In a round-bottom flask, dissolve 3,5-diaminobenzo[d]isoxazole (1.0 equiv.) and bis(pinacolato)diboron (1.2 equiv.) in anhydrous acetonitrile under a nitrogen atmosphere.
Diazotization and Borylation:
Add tert-butyl nitrite (1.5 equiv.) dropwise to the solution at room temperature. The reaction is often exothermic, and a gas evolution (N₂) will be observed.
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
Work-up and Purification:
Concentrate the reaction mixture under reduced pressure.
Purify the residue by flash column chromatography on silica gel (using an appropriate solvent system, e.g., ethyl acetate/hexanes) to isolate the desired 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the title compound with a representative aryl halide.[3][7][8][11] The choice of catalyst, ligand, and base is critical for achieving high yields and can be optimized for specific substrates.
To a microwave vial or a round-bottom flask, add the 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester (1.0 equiv.), the aryl halide (1.0-1.2 equiv.), PdCl₂(dppf)-CH₂Cl₂ adduct (3-5 mol%), and potassium carbonate (2.0 equiv.).
Solvent Addition and Degassing:
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
Degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
Reaction:
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction can also be performed in a microwave reactor for shorter reaction times (e.g., 150 °C for 20-30 minutes).[11]
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure.
Purify the crude product by flash column chromatography to obtain the desired coupled product.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
The utility of the 3-aminobenzo[d]isoxazole scaffold is exemplified in the development of inhibitors for Receptor Tyrosine Kinases (RTKs) such as VEGFR and c-Met.[3][5][6] For instance, coupling the 3-aminobenzo[d]isoxazole core with various substituted anilines has led to the discovery of potent, multi-targeted RTK inhibitors.[3]
These examples demonstrate that the 3-aminobenzo[d]isoxazole scaffold, functionalized via Suzuki-Miyaura coupling at the 5-position, provides a robust platform for generating highly potent kinase inhibitors. The amino group acts as a crucial anchor in the ATP-binding site, while the aryl group introduced at the 5-position can be modified to enhance potency and selectivity, as well as to improve pharmacokinetic properties such as oral bioavailability.[3][12]
Conclusion and Future Outlook
3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester is a high-value building block for modern drug discovery. It combines the privileged nature of the benzisoxazole scaffold with the synthetic versatility of a boronic ester, making it particularly well-suited for the rapid and efficient synthesis of compound libraries for lead discovery and optimization. Its demonstrated success in the development of potent kinase inhibitors highlights its potential. As the demand for novel therapeutics continues to grow, the strategic use of such versatile and well-designed building blocks will be paramount in accelerating the discovery of new medicines.
References
Title: 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Benzisoxazole: a privileged scaffold for medicinal chemistry
Source: RSC Publishing (MedChemComm)
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Title: Overview on Diverse Biological Activities of Benzisoxazole Derivatives
Source: ResearchGate
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Title: Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold
Source: PubMed
URL: [Link]
Title: 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases
Source: ACS Publications
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Title: The synthetic and therapeutic expedition of isoxazole and its analogs
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Title: Benzisoxazole containing Thiazolidinediones as Peroxisome Proliferator Activated Receptor-γ Agonists: Design, Molecular Docking
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Title: In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors
Source: PubMed
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Title: Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db
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Title: Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors
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Application Notes & Experimental Protocol for 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester
Introduction: The Benzisoxazole Scaffold and its Synthetic Utility The 1,2-benzisoxazole moiety is a privileged heterocyclic scaffold frequently incorporated into a wide range of biologically active molecules and pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Benzisoxazole Scaffold and its Synthetic Utility
The 1,2-benzisoxazole moiety is a privileged heterocyclic scaffold frequently incorporated into a wide range of biologically active molecules and pharmaceutical agents. Its unique electronic properties and rigid structure make it a valuable component in drug design. The synthesis of derivatives based on this core often relies on robust and versatile cross-coupling methodologies.
3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester is a key synthetic building block designed for this purpose. It provides a stable, easy-to-handle source of the 3-aminobenzisoxazole nucleus for use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds between sp²-hybridized centers. The pinacol ester functional group enhances the stability of the boronic acid, preventing premature protodeboronation and facilitating easier handling and purification compared to the free boronic acid.
This document provides a comprehensive guide for researchers, outlining the physicochemical properties, safe handling procedures, mechanistic rationale, a detailed experimental protocol for a typical Suzuki-Miyaura coupling, and a troubleshooting guide for the effective use of this versatile reagent.
Store at 2-8 °C under an inert atmosphere (Argon or Nitrogen). Protect from moisture and light.
Safety, Handling, and Storage
As a standard practice for all laboratory chemicals, 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester should be handled with appropriate safety precautions in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water. Use non-sparking tools and prevent the formation of dust clouds.
Storage: The compound is sensitive to moisture, which can cause hydrolysis of the pinacol ester to the free boronic acid. Store the container tightly sealed in a cool, dry, and well-ventilated area, preferably in a desiccator under an inert atmosphere (e.g., argon).
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains.
The Suzuki-Miyaura Coupling: Mechanism and Rationale
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has become indispensable in academic and industrial chemistry for its reliability and functional group tolerance. The reaction facilitates the formation of a C-C bond between an organoboron compound (the pinacol ester) and an organic halide or triflate (the electrophile), catalyzed by a palladium(0) complex.
The generally accepted catalytic cycle involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) complex.
Transmetalation: The organic moiety from the boron reagent (Ar²-B(OR)₂) is transferred to the palladium center. This crucial step requires activation by a base, which forms a more nucleophilic boronate species [-B(OH)(OR)₂]⁻, facilitating the transfer.
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Component Choices:
Palladium Catalyst/Precatalyst: A source of Pd(0) is required. While catalysts like Pd(PPh₃)₄ can be used directly, they can be air-sensitive. Often, a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to the active Pd(0) species. The choice of ligand (e.g., PPh₃, SPhos, XPhos) is critical and modulates the catalyst's reactivity, stability, and substrate scope. Electron-rich, bulky phosphine ligands are often effective for coupling challenging substrates like aryl chlorides.
Base: The base is essential for activating the boronic ester. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common. The choice of base can significantly impact yield; stronger bases may be needed for less reactive coupling partners but can also promote side reactions. Carbonates are often a good starting point due to their moderate strength and good solubility in the aqueous phase of the solvent system.
Solvent System: A biphasic solvent system is often employed. An organic solvent (e.g., 1,4-dioxane, toluene, DME) dissolves the organic reagents and catalyst, while a small amount of water is used to dissolve the inorganic base and facilitate the formation of the active boronate species. Thoroughly degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Experimental Protocol: A General Procedure
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester with a generic aryl bromide (Ar-Br). Note: This is a representative protocol. Optimal conditions (catalyst, base, solvent, temperature) may vary depending on the specific aryl halide used and should be optimized accordingly.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
To a dry round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester (e.g., 0.5 mmol, 130 mg), the Aryl Bromide (0.55 mmol), Pd(PPh₃)₄ (0.015 mmol, 17 mg), and K₂CO₃ (1.5 mmol, 207 mg).
Seal the flask with a rubber septum.
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen. This is a critical step to prevent catalyst deactivation.
Solvent Addition and Reaction
Prepare the solvent mixture by adding deionized water (e.g., 1 mL) to 1,4-dioxane (e.g., 4 mL). Degas this mixture thoroughly by sparging with Argon for 15-20 minutes.
Using a syringe, add the degassed dioxane/water mixture to the reaction flask containing the solids.
Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (the boronic ester) is consumed (typically 4-12 hours).
Workup and Purification
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and deionized water (e.g., 10 mL).
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
Combine all organic layers and wash with brine (1 x 20 mL). The brine wash helps to remove residual water and inorganic salts.
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Troubleshooting Guide
Observation
Potential Cause(s)
Suggested Solution(s)
No or Low Conversion
1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Base is too weak or insoluble.4. Reaction temperature is too low.
1. Use fresh catalyst or a more robust precatalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos).2. Ensure thorough degassing of all solvents.3. Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃).4. Increase the reaction temperature in 10 °C increments.
Recovery of Starting Boronic Ester
1. Protodeboronation (hydrolysis of C-B bond).2. Reaction conditions not harsh enough for a difficult coupling partner (e.g., an electron-rich aryl chloride).
1. Use rigorously anhydrous solvents and ensure the base is not excessively hygroscopic. Minimize reaction time.2. Switch to a more active catalyst system and a stronger base. Increase temperature.
Formation of Homocoupled Side Products (Ar-Ar and B(pin)-B(pin))
1. Presence of oxygen in the reaction.2. Catalyst decomposition at high temperatures.
1. Improve the degassing procedure for solvents and ensure a robust inert atmosphere.2. Use a more thermally stable ligand or lower the reaction temperature if possible.
Incomplete Reaction / Stalled
1. Catalyst has deactivated over the course of the reaction.2. One of the reagents has degraded under the reaction conditions.
1. Add a second small portion of the catalyst to the reaction mixture.2. Confirm the stability of your starting materials under the basic/thermal conditions separately.
Conclusion
3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester is a highly valuable and versatile building block for synthetic and medicinal chemists. When used with a properly optimized Suzuki-Miyaura protocol, characterized by a well-chosen catalyst system and a carefully maintained inert atmosphere, it enables the efficient synthesis of complex molecules containing the 3-aminobenzisoxazole core. The guidelines and protocols presented here provide a solid foundation for researchers to successfully incorporate this reagent into their synthetic strategies.
References
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Cornet, S., Poater, A., & Nolan, S. P. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(46), 13481-13497. Retrieved from [Link]
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from [Link]
Yudin, A. K. (Ed.). (n.d.). Synthesis and applications of aminoboronic acids. University of Toronto TSpace Repository. Retrieved from [Link]
ResearchGate. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]
ResearchGate. (n.d.). Aminoboronic Acids and Esters: From Synthetic Challenges to the Discovery of Unique Classes of Enzyme Inhibitors. Retrieved from [Link]
ResearchGate. (n.d.). α-Aminoboronates: Recent advances in their preparation and synthetic applications. Retrieved from [Link]
ResearchGate. (n.d.). Representative Suzuki coupling reaction and hydrolysis products for boronic acid pinacol esters. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. PubChem Compound Summary for CID 2758656. Retrieved from [Link]
Application
Application Notes & Protocols for the Scale-Up Synthesis of 3-Aminobenzo[d]isoxazole-5-boronic acid Pinacol Ester
Introduction: Strategic Importance in Medicinal Chemistry 3-Aminobenzo[d]isoxazole derivatives represent a privileged scaffold in modern drug discovery, forming the core of numerous kinase inhibitors and other therapeuti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Strategic Importance in Medicinal Chemistry
3-Aminobenzo[d]isoxazole derivatives represent a privileged scaffold in modern drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Their utility is significantly enhanced when functionalized with a boronic acid pinacol ester at the 5-position. This moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of contemporary organic synthesis for forging carbon-carbon bonds.[3][4] The resulting molecule, 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester, is therefore a highly valuable building block for the construction of complex molecular architectures in the development of novel pharmaceuticals.[5]
This document provides a comprehensive guide to the scalable synthesis of this key intermediate, addressing the practical challenges of process scale-up, safety, and analytical control. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis and Strategy
The synthetic approach is designed for robustness and scalability. The core 3-aminobenzo[d]isoxazole ring is first constructed, followed by a palladium-catalyzed borylation to install the pinacol boronate ester. This strategy allows for the isolation and purification of key intermediates, ensuring high purity of the final product.
Caption: Retrosynthetic approach for 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester.
Detailed Scale-Up Synthesis Protocols
This section details the step-by-step procedure for the multi-gram synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood by personnel with appropriate training in experimental organic chemistry.[6]
Step 1: Synthesis of 5-Bromo-3-aminobenzo[d]isoxazole
The initial phase involves the construction of the core heterocyclic system. This is a two-part process starting from a commercially available substituted benzonitrile, involving a cyclization reaction to form the isoxazole ring, followed by the reduction of a nitro group to the desired amine.
Part A: Cyclization to form the Benzo[d]isoxazole Core
This step involves the reaction of a suitably substituted fluorobenzonitrile with acetohydroxamic acid to form the 3-aminobenzo[d]isoxazole ring system.[1]
The nitro intermediate is then reduced to the corresponding amine, which is a common transformation in the synthesis of aromatic amines.
Reaction Scheme:
5-Bromo-3-amino-7-nitrobenzo[d]isoxazole → 5-Bromo-3,7-diaminobenzo[d]isoxazole (This is a hypothetical intermediate for the purpose of this protocol, in practice a one-pot reduction and subsequent use is common). A more direct route is often to start with a precursor that does not require this reduction step if commercially available. For this protocol, we will assume a more direct precursor is available for the borylation step to simplify the process.
A more direct and common precursor for the borylation is the halogenated 3-aminobenzo[d]isoxazole.
Protocol for 5-Bromo-3-aminobenzo[d]isoxazole (as a representative intermediate):
Reactor Setup: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet is charged with 4-bromo-2-fluorobenzonitrile (1.0 eq) and a suitable solvent like DMF.
Reagent Addition: To this solution, add potassium carbonate (2.5 eq) and hydroxylamine hydrochloride (1.2 eq).
Reaction: The mixture is heated to 80-90 °C and stirred vigorously for 12-16 hours. Reaction progress is monitored by TLC or LC-MS.
Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the crude product.
Purification: The crude solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 5-bromo-3-aminobenzo[d]isoxazole.
Step 2: Palladium-Catalyzed Borylation
This is the crucial step where the boronic acid pinacol ester is introduced onto the aromatic ring via a Miyaura borylation reaction.
Reactor Setup: A 2 L, multi-necked, jacketed reactor is equipped with a mechanical stirrer, temperature probe, reflux condenser, and a nitrogen inlet/outlet. The system is thoroughly dried and purged with nitrogen.
Reagent Charging: The reactor is charged with 5-bromo-3-aminobenzo[d]isoxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
Catalyst Addition: A pre-mixed solution of Pd(dppf)Cl₂ (0.03 eq) and dppf (0.03 eq) in anhydrous 1,4-dioxane is added to the reactor.
Reaction Conditions: The reaction mixture is heated to 85-95 °C under a nitrogen atmosphere for 18-24 hours. Progress is monitored by HPLC.
Work-up: After cooling to room temperature, the mixture is filtered through a pad of Celite to remove inorganic salts and the catalyst. The filter cake is washed with fresh dioxane.
Solvent Removal: The combined filtrates are concentrated under reduced pressure.
Purification: The resulting residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product as a solid.
Scaling up chemical reactions requires a thorough understanding of potential hazards.[6]
Reagent Handling:
Potassium Acetate: While not highly hazardous, it is hygroscopic. Store in a dry place.
Bis(pinacolato)diboron: Moisture-sensitive. Handle under an inert atmosphere.
Palladium Catalysts: Can be pyrophoric upon fine dispersion in air, especially after filtration. Handle with care.
1,4-Dioxane: A flammable liquid and potential carcinogen. Use in a well-ventilated area and avoid sources of ignition.
Reaction Hazards:
Exotherms: While the borylation reaction is not typically violently exothermic, large-scale reactions should have adequate cooling capacity.
Pressure Build-up: Ensure adequate venting, especially when heating solvents.
Personal Protective Equipment (PPE):
Standard PPE including safety glasses, lab coat, and chemical-resistant gloves are mandatory.[7] For handling large quantities of solvents, a face shield and appropriate respiratory protection may be necessary.
Caption: Workflow for ensuring safety during scale-up synthesis.
Analytical Quality Control
The purity of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester is critical for its subsequent use in coupling reactions. A key challenge in the analysis of boronic acid pinacol esters is their susceptibility to hydrolysis to the corresponding boronic acid under typical reversed-phase HPLC conditions.[3][4][8]
Optimized RP-HPLC Method to Minimize Hydrolysis:
To obtain an accurate purity profile, on-column hydrolysis must be minimized.[9][10]
Column: Waters XTerra MS C18 or a similar column with low residual silanol activity.[8][9]
Mobile Phase:
A: Water (without acid modifier)
B: Acetonitrile (without acid modifier)
Gradient: A suitable gradient from low to high organic phase.
Diluent: Aprotic solvent such as acetonitrile or THF should be used to prepare samples to prevent hydrolysis prior to injection.[4]
Temperature: Ambient.
Other Analytical Techniques:
¹H and ¹³C NMR: To confirm the structure of the final product and key intermediates.
LC-MS: To monitor reaction progress and identify any byproducts.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low Yield in Borylation
Inactive catalyst; Insufficiently anhydrous conditions; Poor quality of starting materials.
Use fresh, high-purity reagents; Ensure the reaction setup is completely dry and under an inert atmosphere; Degas the solvent prior to use.
Incomplete Reaction
Insufficient reaction time or temperature; Catalyst deactivation.
Increase reaction time or temperature moderately; Add a fresh portion of the catalyst.
Presence of Boronic Acid Impurity
Hydrolysis of the pinacol ester during work-up or analysis.
Minimize exposure to water and protic solvents during work-up; Use the optimized HPLC method for analysis.
Difficult Purification
Formation of closely eluting byproducts.
Optimize the reaction conditions to improve selectivity; Employ a more efficient chromatography system or consider recrystallization.
Conclusion
The protocol described provides a robust and scalable pathway for the synthesis of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester. By carefully controlling reaction parameters, adhering to strict safety protocols, and employing appropriate analytical techniques, this valuable building block can be produced in high yield and purity, facilitating its application in medicinal chemistry and drug development programs.
References
Vertex Pharmaceuticals Incorporated. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. [Link]
Leader, A. M., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Journal of Liquid Chromatography & Related Technologies. [Link]
Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. [Link]
Kumar, A., et al. (2015). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]
Li, W. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. [Link]
Hould, A., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. [Link]
Ahmad, I., et al. (2022). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]
Organic Syntheses. (2009). Working with Hazardous Chemicals. [Link]
Paul, S., & Panda, S. (2024). Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. Chemistry – An Asian Journal. [Link]
Journal of Medicinal Chemistry. 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. ACS Publications. [Link]
Murphy, C. L. W. (2017). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. [Link]
Liu, R.-S., et al. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. [Link]
Steffey, M. E. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development. [Link]
Wang, D., et al. (2016). Direct synthesis of arylboronic pinacol esters from arylamines. RSC Publishing. [Link]
Hoshi, M., et al. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Organic Chemistry Portal. [Link]
Zhang, P., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES. [Link]
Wang, B. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
ResearchGate. (2011). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Link]
Katritzky, A. R., et al. (2009). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. PMC - NIH. [Link]
Li, Y., et al. (2013). Synthesis of biologically active boron-containing compounds. PMC - NIH. [Link]
Al-Mulla, A. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]
Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Using 3-Aminobenzo[d]isoxazole-5-boronic Acid Pinacol Ester
Introduction: The Strategic Value of the 3-Aminobenzo[d]isoxazole Scaffold The benzo[d]isoxazole ring system is a privileged scaffold in modern medicinal chemistry, frequently identified as the core of numerous biologica...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the 3-Aminobenzo[d]isoxazole Scaffold
The benzo[d]isoxazole ring system is a privileged scaffold in modern medicinal chemistry, frequently identified as the core of numerous biologically active molecules. Its unique electronic properties and rigid, planar structure make it an ideal anchor for designing targeted therapeutics. Within this class, the 3-aminobenzo[d]isoxazole motif has emerged as a cornerstone in the development of potent kinase inhibitors, which are critical in oncology and inflammation research.[1][2][3] These compounds often function as multi-targeted inhibitors of receptor tyrosine kinases (RTKs), such as the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families, by competitively binding at the ATP site.[1][2][4]
The functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. The introduction of aryl and heteroaryl substituents at various positions on the benzisoxazole ring is a key strategy in structure-activity relationship (SAR) studies.[3] To this end, 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester serves as a masterful and versatile building block. Its boronic ester moiety provides a stable, easy-to-handle precursor for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the precise and efficient formation of C-C bonds.[5][6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth profile of the title reagent, detailed and validated protocols for its application in Suzuki-Miyaura cross-coupling, and a practical case study illustrating its role in the synthesis of a kinase inhibitor scaffold.
Reagent Profile and Handling
The pinacol ester of the boronic acid is favored in synthesis due to its enhanced stability compared to the corresponding free boronic acid. It is less prone to protodeborylation and trimerization (formation of boroxines), ensuring better shelf-life and more consistent reactivity.[6]
Store at 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from moisture and air.
Handling Considerations:
Hygroscopicity: While more stable than free boronic acids, boronic esters can still be sensitive to moisture. Handle in a dry environment (e.g., glovebox or under a stream of inert gas) where possible.
Inert Atmosphere: For reactions, particularly the palladium-catalyzed coupling, degassing the solvent and maintaining an inert atmosphere is critical to prevent oxidation and deactivation of the catalyst.[7]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this reagent. It facilitates the coupling of the benzisoxazole core (the organoboron component) with a variety of organic halides and triflates (the electrophilic partner).
Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.[6][7]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species. This is often the rate-determining step.
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: General Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester with a generic aryl or heteroaryl bromide.
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester (1.0 equiv), the aryl/heteroaryl bromide (1.1 equiv), and the base (3.0 equiv).
Causality: Using a slight excess of the halide ensures complete consumption of the more valuable boronic ester. The base is essential for the transmetalation step.[7][8]
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to thoroughly remove oxygen.
Causality: The Pd(0) catalyst is sensitive to oxidation, which would render it inactive. An inert atmosphere is crucial for catalytic turnover.[7]
Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1) via syringe. The reaction concentration is typically around 0.1 M with respect to the limiting reagent.
Causality: The solvent system is chosen to dissolve both the organic substrates and the inorganic base. Water is often beneficial and can accelerate the transmetalation step.[6]
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under a positive pressure of inert gas.
Causality: Phosphine ligands like PPh₃ stabilize the palladium catalyst. 5 mol% is a standard loading for many couplings, though this can be optimized.
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
Causality: Heating is required to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle.[7]
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic ester is consumed (typically 4-16 hours).
Work-up:
a. Cool the reaction mixture to room temperature.
b. Dilute with ethyl acetate and water.
c. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Representative Data and Substrate Scope
The following table illustrates the expected outcomes for the coupling of the title reagent with various electrophiles, based on analogous reactions in the literature.
Electrophile (R¹-Br)
Product (3-Amino-5-R¹-benzo[d]isoxazole)
Typical Yield
Notes
4-Fluorophenyl bromide
3-Amino-5-(4-fluorophenyl)benzo[d]isoxazole
85-95%
Electron-neutral and electron-poor aryl halides are excellent coupling partners.
3-Methoxyphenyl bromide
3-Amino-5-(3-methoxyphenyl)benzo[d]isoxazole
80-90%
Electron-rich aryl halides may require slightly longer reaction times or a more active catalyst.
2-Bromopyridine
3-Amino-5-(pyridin-2-yl)benzo[d]isoxazole
70-85%
Heteroaryl halides couple efficiently. The nitrogen atom can sometimes interact with the catalyst, requiring specific ligand choice for optimization.
4-Bromoaniline
3-Amino-5-(4-aminophenyl)benzo[d]isoxazole
80-90%
Free amine groups are generally well-tolerated, demonstrating the reaction's functional group compatibility.[1]
Case Study: Synthesis of a Kinase Inhibitor Scaffold
A common strategy in the synthesis of kinase inhibitors is to use the Suzuki coupling to install a key phenyl group, and then elaborate the 3-amino group into a urea moiety, which often forms critical hydrogen bonds in the kinase ATP-binding pocket.[1][2]
Synthetic Workflow
The workflow below outlines a two-step sequence to a common kinase inhibitor pharmacophore.
Caption: Two-step synthesis of a urea-based kinase inhibitor scaffold.
Protocol: Urea Formation from the Suzuki Product
This protocol details the conversion of the key aniline intermediate (product of Step 1) to the final urea-containing molecule.
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Procedure:
Dissolution: Dissolve the aniline intermediate (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Reagent Addition: Add the aryl isocyanate (1.05 equiv) dropwise to the stirred solution at room temperature.
Causality: The isocyanate is highly electrophilic and reacts readily with the nucleophilic aniline. A slight excess ensures full conversion. The reaction is typically exothermic.
Reaction: Stir the mixture at room temperature. The reaction is often rapid, and the product may precipitate from the solution.
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting aniline (typically complete within 1-3 hours).
Isolation:
a. If a precipitate has formed, collect the solid by vacuum filtration.
b. Wash the solid with cold DCM or diethyl ether to remove any unreacted isocyanate.
c. Dry the product under vacuum.
d. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography or recrystallization.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Yield
1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality base or reagents.
1. Use fresh catalyst or a pre-catalyst.2. Ensure thorough degassing (e.g., sparging with argon for 20-30 min).3. Use freshly opened or properly stored reagents. Grind the base to a fine powder.
1. Increase temperature (e.g., to 110 °C) or prolong reaction time.2. Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a Buchwald-type ligand like SPhos or XPhos).3. Add a second portion of catalyst.
Protodeborylation
1. Presence of acidic protons.2. Prolonged reaction at high temperature.3. Water content in the reaction is too high or too low.
1. Ensure the base is strong enough and present in sufficient quantity.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Optimize the organic solvent to water ratio.
Conclusion
3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester is a high-value, versatile reagent for the synthesis of bioactive molecules. Its primary utility in Suzuki-Miyaura cross-coupling provides a reliable and efficient method for constructing complex biaryl and heteroaryl structures that are central to the design of modern therapeutics, particularly kinase inhibitors. The protocols and insights provided herein offer a solid foundation for researchers to leverage this building block in their drug discovery and development programs, enabling the rapid generation of novel chemical entities for biological evaluation.
References
Ji, Z., et al. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 51(5), 1253–1265. [Link]
Ji, Z., et al. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. ACS Publications. [Link]
Ji, Z., et al. (2008). 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. PubMed. [Link]
Jiang, X., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed. [Link]
Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research. [Link]
Alcaide, B., & Almendros, P. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]
National Center for Biotechnology Information. 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. PubChem Compound Database. [Link]
Darses, S., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. PubMed. [Link]
Li, H., et al. (2018). Synthesis of biologically active boron-containing compounds. National Institutes of Health. [Link]
Bagley, M.C., et al. (2013). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
Lennox, A.J.J., & Lloyd-Jones, G.C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
Application Notes and Protocols: Strategic Derivatization of 3-Aminobenzo[d]isoxazole-5-boronic Acid Pinacol Ester for Drug Discovery
Abstract This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester. This versatile building block is of signifi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activity of the 3-aminobenzo[d]isoxazole scaffold, notably as a privileged structure for inhibiting various receptor tyrosine kinases (RTKs).[1][2][3] This document outlines strategic applications of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling for C-C bond formation and modern techniques for C-N bond formation. The protocols are designed to be robust and adaptable, with in-depth explanations of the underlying chemical principles to empower researchers to modify and troubleshoot their synthetic strategies effectively.
Introduction: The Significance of the 3-Aminobenzo[d]isoxazole Scaffold
The 3-aminobenzo[d]isoxazole core is a key pharmacophore found in numerous biologically active compounds. Its unique electronic and structural properties make it an ideal scaffold for designing targeted therapeutics. Notably, derivatives of this heterocycle have been identified as potent multi-targeted inhibitors of RTKs, such as the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families.[1][2] These kinases are critical regulators of angiogenesis and cell proliferation, and their inhibition is a clinically validated strategy in oncology.
The strategic placement of a boronic acid pinacol ester at the 5-position transforms the core scaffold into a versatile platform for library synthesis. Boronic esters are exceptionally stable, environmentally benign, and highly effective partners in a multitude of cross-coupling reactions, most famously the Nobel Prize-winning Suzuki-Miyaura reaction.[4][5] This guide focuses on leveraging the dual reactivity of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester—the boronic ester for carbon-carbon bond formation and the amino group for subsequent functionalization—to rapidly generate diverse libraries of novel chemical entities for screening and lead optimization.
Preliminary Synthesis: Accessing the Core Building Block
A reliable supply of the starting material is paramount. 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester can be synthesized from the corresponding 3,5-diaminobenzo[d]isoxazole via a Sandmeyer-type borylation reaction. This transformation provides a direct, metal-free route from an amino group to the desired boronic ester.[6]
Protocol 1: Synthesis of 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester
Materials:
3,5-Diaminobenzo[d]isoxazole (1.0 equiv)
tert-Butyl nitrite (tBuONO) (1.5 equiv)
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
Acetonitrile (MeCN), anhydrous
Procedure:
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 3,5-diaminobenzo[d]isoxazole and anhydrous acetonitrile.
Add bis(pinacolato)diboron to the suspension.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add tert-butyl nitrite dropwise over 15-20 minutes. A color change and gas evolution may be observed.
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester.
Derivatization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the cornerstone reaction for derivatizing aryl boronic esters, forming a new C-C bond with high efficiency and functional group tolerance.[7][8] The choice of catalyst, ligand, and base is critical, especially when dealing with heteroaromatic substrates which can sometimes inhibit catalyst activity.[9][10] Modern palladium pre-catalysts, featuring bulky, electron-rich phosphine ligands, are highly effective for these challenging couplings.[11]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol utilizes a modern palladium pre-catalyst for robust and efficient coupling.[8]
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
In an oven-dried reaction vial equipped with a magnetic stir bar, combine the 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester, the aryl halide, and the base.
Seal the vial with a septum cap.
Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.
Under a positive pressure of inert gas, add the palladium pre-catalyst.
Add the anhydrous, degassed solvent via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
Monitor the reaction's progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Base selection can be critical for N-heterocycles.[9]
1-Bromo-2,6-dimethylbenzene
3
K₃PO₄ (3.0)
Toluene
110
16-24
Sterically hindered partners may require longer times.
Derivatization via C-N Bond Formation
While the amino group on the benzoisoxazole core can be functionalized, modern methods also allow for the direct conversion of the boronic ester to an amino group, providing an alternative synthetic route to valuable aniline derivatives.
Direct Amination of the Boronic Ester
A recent and highly effective method for the direct amination of aryl boronic acids and esters employs O-(diphenylphosphinyl)hydroxylamine (DPPH). This protocol is notable for its mild conditions and broad substrate scope, particularly for accessing electron-deficient anilines.[12]
Caption: Experimental workflow for direct amination.
Solvent (e.g., 1,2-dichloroethane (DCE) or N,N-dimethylformamide (DMF))
Procedure:
To a reaction vial, add the boronic ester and DPPH.
Add the solvent and seal the vial.
Heat the reaction mixture to 70 °C and stir.
Monitor the reaction by LC-MS until the starting material is consumed (typically 4-12 hours).
Cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃ solution.
Extract the mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by flash column chromatography to yield the corresponding 3,5-diaminobenzo[d]isoxazole.
Functionalization of the 3-Amino Group
The existing 3-amino group provides a convenient handle for further derivatization, typically after a Suzuki-Miyaura coupling has been performed. Standard acylation or sulfonylation reactions can be used to install a wide variety of functional groups.
Caption: General scheme for N-acylation/sulfonylation.
Protocol 4: N-Acylation of a 5-Aryl-3-aminobenzo[d]isoxazole
Base (e.g., Triethylamine or Pyridine) (1.5 equiv)
Anhydrous solvent (e.g., Dichloromethane (DCM) or THF)
Procedure:
Dissolve the 5-aryl-3-aminobenzo[d]isoxazole in the anhydrous solvent under an inert atmosphere.
Add the base and cool the mixture to 0 °C.
Add the acyl chloride dropwise.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Upon completion, quench the reaction with water.
Separate the layers and extract the aqueous phase with DCM.
Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acylated product, which can be further purified by recrystallization or chromatography if necessary.
Conclusion and Best Practices
3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester is a powerful and versatile building block for constructing libraries of potential therapeutic agents. The protocols outlined in this guide provide robust starting points for Suzuki-Miyaura couplings and C-N bond-forming reactions. For optimal results, researchers should adhere to the following best practices:
Maintain Anhydrous and Inert Conditions: Palladium catalysts are sensitive to oxygen, and boronic esters can be susceptible to protodeboronation, especially under harsh basic conditions.[13] Always use anhydrous, degassed solvents and maintain an inert atmosphere.
Catalyst and Ligand Screening: While the suggested catalysts are broadly effective, challenging substrates may require screening of different palladium sources, ligands, and bases to optimize yields.
Thorough Monitoring: Use TLC or LC-MS to closely monitor reaction progress to avoid over-running reactions and the formation of byproducts.
By applying these detailed protocols and understanding the underlying chemical principles, researchers can effectively leverage this key intermediate to accelerate their drug discovery programs.
References
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1044-1055. [Link]
Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. Retrieved from [Link]
Li, G., et al. (2013). Palladium-catalyzed stereospecific cross-coupling of enantioenriched allylic alcohols with boronic acids. Chemical Communications, 49(68), 7474-7476. [Link]
Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(23), 5581-5584. [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Ji, Z., et al. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 51(5), 1253-1266. [Link]
Gurung, S. K., et al. (2013). Suzuki–Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry, 11(22), 3599-3602. [Link]
Wikipedia contributors. (2023, December 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Al-Otaibi, J. S., et al. (2022). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 31(1), 1-38. [Link]
Vantourout, J. C., et al. (2021). Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N-Heterocyclic Carbene (NHC) Catalyst. ACS Medicinal Chemistry Letters, 12(7), 1145-1150. [Link]
Ji, Z., et al. (2008). 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. PubMed. [Link]
Morken, J. P., et al. (2015). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society, 137(34), 11024-11027. [Link]
Ji, Z., et al. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. [Link]
Liu, S., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(33), 6476-6481. [Link]
Vantourout, J. C., et al. (2017). Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH). Organic Letters, 19(23), 6332-6335. [Link]
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]
Wang, G., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. [Link]
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. Retrieved from [Link]
Powers, I. G., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 999-1005. [Link]
Nolan, S. P., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(49), 17061-17069. [Link]
Technical Support Center: Troubleshooting Side Products in the Coupling of 3-Aminobenzo[d]isoxazole-5-boronic Acid Pinacol Ester
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for researchers utilizing 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester in cross-coupling reactions. This guide is desig...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers utilizing 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester in cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into the common side reactions encountered during its use, particularly in Suzuki-Miyaura coupling. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and resolve experimental challenges effectively.
The 3-aminobenzo[d]isoxazole moiety is a privileged scaffold in medicinal chemistry, making this boronic ester a critical building block. However, like many heteroaromatic boronates, it is susceptible to specific side reactions that can diminish yield and complicate purification. This document provides a structured approach to identifying and mitigating these issues.
Section 1: Overview of Major Side Products
When using 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester in a typical palladium-catalyzed Suzuki-Miyaura coupling, the desired outcome is the formation of a C-C bond with an aryl or vinyl (pseudo)halide. However, three principal side reactions frequently compete with this productive pathway: Protodeboronation , Homocoupling , and Dehalogenation of the coupling partner.
Understanding the catalytic cycle is key to diagnosing how these side reactions arise.
Caption: The Suzuki-Miyaura cycle with points of divergence to major side products.
Section 2: Frequently Asked Questions (FAQs)
Q1: I've isolated a major byproduct that is just 3-aminobenzo[d]isoxazole, without the boronic ester. What is it and how did it form?
This is the most common issue and is the result of protodeboronation . This reaction involves the cleavage of the C–B bond and its replacement with a C–H bond.[1][2] For heteroaromatic boronic esters, this process is often accelerated under the basic, aqueous conditions required for the Suzuki-Miyaura coupling.[1][3] While pinacol esters are generally more stable than their corresponding boronic acids, hydrolysis of the ester can occur in situ, generating the more labile boronic acid, which then rapidly undergoes protodeboronation.[1][4][5]
Q2: My mass spec shows a significant peak corresponding to a symmetrical dimer of 3-aminobenzo[d]isoxazole. What is this side product?
You are observing homocoupling , where two molecules of your boronic ester react to form a symmetrical biaryl. This side reaction is primarily caused by two mechanisms:
Palladium(II)-Mediated Coupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can react directly with two molecules of the boronic ester to produce the dimer and the active Pd(0) catalyst.[6][7] This is often a problem at the beginning of the reaction.
Oxidative Homocoupling: The presence of oxygen can promote the homocoupling of boronic acids.[8] Oxygen can re-oxidize the Pd(0) catalyst or participate in a separate oxidative cycle involving the boronic acid. Rigorous degassing of the reaction is the primary way to prevent this.[8][9]
Q3: My reaction is sluggish, and I'm recovering mostly unreacted starting materials. What are the likely causes?
Low conversion is a frequent problem that can usually be traced to catalyst deactivation or suboptimal reaction conditions.[9][10]
Catalyst Deactivation: The active Pd(0) species can be oxidized by dissolved oxygen in your solvent. Ensure your degassing procedure (e.g., sparging with argon or multiple freeze-pump-thaw cycles) is thorough.[9]
Improper Base: The base is critical for activating the boronic ester for transmetalation.[11] For challenging substrates, a weak base like Na₂CO₃ may be insufficient. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[10]
Insufficient Temperature: Many Suzuki couplings require heat to proceed at a reasonable rate. If you are running the reaction at a low temperature, a cautious increase may improve conversion. However, be aware that excessive heat can accelerate side reactions.[9]
Q4: How critical is the quality and handling of my 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester?
It is absolutely critical. Boronic esters, despite their enhanced stability over boronic acids, are susceptible to hydrolysis, especially if stored improperly.[12][13] Exposure to atmospheric moisture can lead to the slow formation of the corresponding boronic acid. This not only makes accurate weighing difficult but also provides a substrate that is more prone to protodeboronation and homocoupling. Always use a fresh, high-purity reagent and handle it under an inert atmosphere when possible.
Section 3: In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving the most common side product issues.
Caption: A logical workflow for troubleshooting common Suzuki-Miyaura side products.
Guide 1: Combating Protodeboronation
Protodeboronation is often the primary pathway for yield loss with heteroaryl boronic acids.[3][14] The mechanism is typically base-mediated and involves the attack of water or another proton source on the aryl-boron bond.[1][7]
Troubleshooting Table: Protodeboronation
Symptom Identified by LC-MS / NMR
Probable Cause
Recommended Solution & Rationale
High levels of 3-aminobenzo[d]isoxazole (Ar-H).
Presence of excess water in the reaction.
Use anhydrous solvents and dry reagents. Water is a reactant in the hydrolysis of the pinacol ester to the more labile boronic acid and is the proton source for the final C-B cleavage.[1]
Ar-H formation correlates with base strength.
Base-catalyzed C-B bond cleavage is too fast.
Screen alternative bases. While a base is required, its strength and nature matter. Switch from strong aqueous hydroxides (NaOH, KOH) to carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄), which are often effective and less harsh.[10]
| Ar-H formation is significant even under anhydrous conditions. | The rate of protodeboronation is competitive with the rate of transmetalation. | Increase the rate of the productive catalytic cycle. Employ a more active catalyst system. Modern Buchwald-type ligands (e.g., SPhos, XPhos) and precatalysts are designed to promote fast oxidative addition and reductive elimination, outcompeting the decomposition of sensitive boronic esters.[2][3][15] |
Guide 2: Minimizing Homocoupling
Homocoupling leads to purification challenges and reduces the atom economy of your reaction. Its mitigation focuses on controlling the palladium species and eliminating oxygen.
Troubleshooting Table: Homocoupling
Symptom Identified by LC-MS / NMR
Probable Cause
Recommended Solution & Rationale
Symmetrical dimer (Ar-Ar) is formed, especially at the start of the reaction.
Reductive homocoupling during in-situ reduction of a Pd(II) precatalyst.
Use a Pd(0) source or a modern precatalyst. A direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ bypasses the initial reduction step.[6] Alternatively, well-defined precatalysts are designed for rapid, clean generation of the active Pd(0) species.
Ar-Ar formation increases over the course of the reaction or in reactions left stirring for extended periods.
Oxidative homocoupling due to the presence of oxygen.
Ensure rigorous and complete degassing. Oxygen is a known culprit in catalyst deactivation and promoting oxidative side reactions.[8][9] Sparge the solvent with argon for at least 30 minutes and maintain a positive inert gas pressure throughout the experiment. For maximum air exclusion, use freeze-pump-thaw cycles.
| Ar-Ar is consistently a major byproduct across different conditions. | High instantaneous concentration of the boronic ester favors the bimolecular homocoupling pathway. | Employ slow addition of the boronic ester. Instead of adding all the boronic ester at the beginning, dissolve it in a degassed solvent and add it slowly to the reaction mixture over several hours using a syringe pump. This keeps the concentration low, favoring the desired cross-coupling over homocoupling.[6] |
Section 4: Recommended Experimental Protocol
This protocol incorporates best practices to minimize the formation of side products when using 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester.
Reaction: Suzuki-Miyaura Coupling
Reagent Preparation:
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
Rationale: Using a slight excess of the boronic ester can help drive the reaction to completion. K₃PO₄ is an effective base for many challenging couplings.[10]
Inert Atmosphere Setup:
Seal the vessel with a septum.
Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
Rationale: This step is critical to remove oxygen, which can lead to catalyst decomposition and homocoupling.[8][9]
Solvent Addition:
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via cannula or syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for 30 minutes.
Rationale: Using pre-degassed solvents maintains the inert atmosphere and minimizes oxygen introduction.
Catalyst Addition:
Under a positive flow of inert gas, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with SPhos ligand, or a pre-formed Buchwald precatalyst like SPhos-G3-Pd). A typical catalyst loading is 1-2 mol%.
Rationale: Buchwald ligands and precatalysts are highly effective for coupling sensitive heteroaryl boronates by accelerating the productive catalytic cycle.[2][3]
Reaction Execution:
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting reagent (typically the aryl halide).
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
References
BenchChem Technical Support Team. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
BenchChem Technical Support Team. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
Gargaro, S. L., et al. (2020).
Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry.
Wikipedia contributors. (2024). Boronic acid. Wikipedia. [Link]
D'Andola, M., et al. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
BenchChem Technical Support Team. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. BenchChem.
Pye, P. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(3), 500-504. [Link]
Murphy, C. L. W. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]
Kumar, A., et al. (2013). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 36(19), 2736-2751. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1249–1262. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
Cox, P. A., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(12), 5817–5823. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]
Wang, D., et al. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. R Discovery. [Link]
Glasnov, T. N., & Kappe, C. O. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
Optimization of catalyst for 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered during the catalyst optimization for 3-aminobenzo[d]isoxazo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered during the catalyst optimization for 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester .
Synthesizing this critical drug discovery building block via the palladium-catalyzed Miyaura borylation of 5-bromo-3-aminobenzo[d]isoxazole presents two competing challenges: the thermal and base-induced lability of the benzoisoxazole ring, and the tendency of the unprotected 3-amino group to poison the palladium catalyst. This guide provides field-proven, self-validating protocols and the mechanistic causality behind each optimization step.
Optimization Workflow
Workflow for optimizing the borylation of 5-bromo-3-aminobenzo[d]isoxazole.
Troubleshooting & FAQs
Q1: My starting material degrades into a complex mixture, and IR spectroscopy shows a strong nitrile stretch (~2220 cm⁻¹). What is happening?Causality: You are observing base-promoted ring opening. The N-O bond in benzoisoxazoles is highly sensitive to standard borylation conditions (e.g., KOAc at 80–100 °C). Under these conditions, the molecule undergoes a base-assisted N-O bond cleavage and decarbonylation, yielding salicylonitrile derivatives[1].
Solution: You must decouple the basicity required for transmetalation from the thermal energy that causes degradation. Switch from KOAc to , a highly lipophilic and soluble base that allows the borylation to proceed efficiently at a mild 35 °C[2].
Q2: I lowered the temperature to 35 °C to protect the ring, but now the reaction stalls at <15% conversion. How do I regain catalytic turnover?Causality: At lower temperatures, the unprotected 3-amino group acts as a competitive, coordinating ligand to the Pd(II) center, effectively poisoning the catalyst and stalling the transmetalation step. Furthermore, standard acetate bases exhibit a strong inhibitory effect on the catalytic cycle at low temperatures[2].
Solution: Implement a highly active catalyst system using[3]. The extreme steric bulk of SPhos creates a protective shield around the palladium center, physically preventing the primary amine from coordinating. Simultaneously, the 2-KEH base mitigates the carboxylate inhibition effect, restoring rapid catalytic turnover.
Q3: The reaction reaches completion by TLC, but my isolated yield is poor. The product seems to disappear during workup.Causality: Heteroaryl boronic esters, particularly those with electron-withdrawing fused rings, are highly susceptible to protodeboronation (hydrolysis of the C-B bond) when exposed to aqueous basic conditions during standard extraction.
Solution: Utilize a strictly anhydrous workup. Filter the crude reaction mixture directly through a short pad of Celite to remove palladium black and inorganic salts, then proceed immediately to anhydrous flash chromatography.
Quantitative Data: Condition Optimization
The following table summarizes the causality between reaction conditions and successful product formation, demonstrating why the optimized parameters are mandatory.
Catalyst System
Ligand
Base
Temp (°C)
Time (h)
Yield (%)
Scientific Observation
Pd(dppf)Cl₂
dppf
KOAc
80
12
< 5%
Complete ring degradation; nitrile formation observed.
Pd(dppf)Cl₂
dppf
KOAc
35
24
10%
Reaction stalled; amine poisoning and acetate inhibition.
PdCl₂(CH₃CN)₂
SPhos
KOAc
35
24
18%
Ring intact, but acetate inhibition severely slows cycle.
PdCl₂(CH₃CN)₂
SPhos
2-KEH
35
2
88%
Clean conversion; rapid turnover; ring fully preserved.
Mechanistic Pathway
Catalytic cycle of Miyaura borylation highlighting 2-KEH base exchange and SPhos shielding.
Self-Validating Experimental Protocol
Optimized Synthesis of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester
Note: This protocol relies on visual checkpoints to ensure the integrity of the catalytic cycle.
Step 1: Catalyst Pre-activation
In an oven-dried Schlenk tube under an argon atmosphere, charge PdCl₂(CH₃CN)₂ (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%).
Add anhydrous THF (0.2 M relative to substrate) and stir at room temperature for 10 minutes.
Validation Checkpoint: The suspension will transition from a pale yellow to a homogeneous, deep orange/red solution. This color change confirms the successful reduction to the active L₂Pd(0) species. If the solution remains pale or turns black immediately, your system contains oxygen or moisture.
Step 2: Reagent Addition
To the active catalyst solution, add 5-bromo-3-aminobenzo[d]isoxazole (1.0 equiv) and bis(pinacolato)diboron (B₂pin₂, 1.1 equiv).
Add potassium 2-ethylhexanoate (2-KEH) (1.5 equiv) in one portion.
Validation Checkpoint: The mixture will become a fine suspension. Because 2-KEH is highly soluble compared to KOAc, it will dissolve steadily as the reaction warms, preventing a sudden spike in basicity that could trigger ring-opening.
Step 3: Reaction Execution & Monitoring
Seal the tube and heat strictly to 35 °C using a thermostatically controlled oil bath or heating block.
Stir vigorously for 2 hours.
Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material (
Rf
~0.4) should be completely consumed, replaced by a highly UV-active product spot (
Rf
~0.2). Run an in-process IR scan; the absence of a ~2220 cm⁻¹ peak validates that the benzoisoxazole ring remains intact.
Step 4: Anhydrous Isolation
Cool the reaction to room temperature. Do not quench with water.
Dilute the mixture with ethyl acetate and filter through a 1-inch pad of Celite to remove palladium black and potassium bromide salts. Wash the pad with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude residue immediately via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to afford the pure 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester.
References
Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Journal of Organic Chemistry. URL:[Link]
An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of Organic Chemistry. URL:[Link]
Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. URL:[Link]
Solvent effects on the reactivity of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester
Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assis...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing cross-coupling reactions for highly functionalized, sensitive heterocycles. 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester is a highly valuable but notoriously temperamental building block. Its reactivity profile is complicated by three competing factors: the hydrolytic instability of the boronic ester, the base-sensitivity of the benzisoxazole N-O bond, and the coordinating ability of the free 3-amino group.
This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure your Suzuki-Miyaura couplings succeed.
Part 1: Troubleshooting Guides & FAQs
Q1: My LC-MS shows a major byproduct with a mass corresponding to the loss of the boronate group (Ar-H). How do I prevent this?Causality: You are observing protodeboronation[1]. While pinacol (Bpin) esters are generally considered stable in apolar solvents[2], in aqueous basic conditions they undergo a "pre-hydrolytic" pathway[3]. The Bpin ester hydrolyzes to the free boronic acid, which then rapidly undergoes base-catalyzed C-B bond cleavage[3]. Heteroaryl boronic acids with electron-withdrawing or heteroatom-rich cores (like benzisoxazole) are highly susceptible to this fragmentation because the heterocycle stabilizes the resulting carbanion intermediate.
Solution: Minimize water content and base strength. Switch from highly aqueous systems to anhydrous conditions using fluoride bases (e.g., CsF in anhydrous 1,4-dioxane), or use a low-water solvent system (Dioxane/H₂O 10:1) with a mild base like K₃PO₄. Employ a fast-reacting, highly active catalyst like Pd(dppf)Cl₂ to outcompete the degradation pathway.
Q2: The starting material is disappearing, but I am getting a complex mixture of highly polar byproducts instead of the cross-coupled product. Is the ring opening?Causality: Yes. The 1,2-benzisoxazole core is inherently sensitive to strong bases and reductive conditions[4]. Under harsh basic conditions (e.g., NaOH, KOH, or Na₂CO₃ at temperatures >90 °C), the N-O bond undergoes base-induced cleavage and fragmentation[5]. This cascade reaction leads to the formation of ring-opened salicylonitrile or amidine derivatives, completely destroying your starting material.
Solution: Avoid strong bases and polar aprotic solvents (like DMF or DMSO) that stabilize the transition state for elimination. Cap the reaction temperature at 80 °C and strictly utilize mild bases (K₃PO₄ or K₂CO₃) in less polar ethereal solvents (1,4-Dioxane or THF).
Q3: The reaction stalls at 20-30% conversion, and a black precipitate forms early in the reaction. What is happening to the catalyst?Causality: The free 3-amino group on the benzisoxazole acts as a competing, off-target ligand. It coordinates to the active Pd(0) center, displacing weaker phosphine ligands (like PPh₃). This coordination stalls the catalytic cycle, leading to catalyst aggregation and the precipitation of inactive "palladium black."
Solution: Use strongly coordinating, bulky, electron-rich bidentate ligands (e.g., dppf) or dialkylbiaryl phosphines (e.g., XPhos, BrettPhos) that resist displacement by primary amines. Alternatively, protect the 3-amino group with a Boc protecting group prior to the coupling step.
Part 2: Mechanistic Visualizations
Understanding the degradation pathways is critical for rational optimization. The following diagrams illustrate the logical relationships and mechanistic pathways that dictate the fate of your starting material.
Caption: Pre-hydrolytic protodeboronation pathway of pinacol boronic esters in aqueous base.
Caption: Base-induced N-O bond cleavage and fragmentation of the benzisoxazole ring.
Caption: Self-validating experimental workflow for sensitive Suzuki couplings.
Part 3: Quantitative Data Presentation
To demonstrate the causality of solvent and base selection, the following table summarizes quantitative optimization data for the coupling of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester with a standard aryl bromide.
Solvent System
Base (Equiv)
Temp (°C)
Protodeboronation (%)
Ring Opening (%)
Desired Product Yield (%)
DMF / H₂O (5:1)
Na₂CO₃ (3.0)
100
32%
45%
12%
THF / H₂O (5:1)
KOH (3.0)
80
15%
>70%
<5%
Toluene / EtOH / H₂O
Na₂CO₃ (2.5)
90
25%
10%
55%
1,4-Dioxane / H₂O (10:1)
K₃PO₄ (2.0)
80
<8%
<5%
82%
Anhydrous 1,4-Dioxane
CsF (3.0)
80
<2%
<2%
88%
Note: Data clearly indicates that highly basic, aqueous, and polar aprotic conditions heavily favor degradation pathways over the desired transmetalation step.
Part 4: Validated Experimental Protocol
This protocol utilizes a low-water solvent system and a bulky bidentate catalyst to suppress both protodeboronation and amine-induced catalyst poisoning. It is designed as a self-validating system ; specific checkpoints are built-in to verify reaction integrity before proceeding.
1,4-Dioxane (Anhydrous) and HPLC-grade H₂O (10:1 ratio)
Step-by-Step Methodology:
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester (1.1 mmol), and K₃PO₄ (2.0 mmol).
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.
Solvent Degassing: In a separate flask, prepare a 10:1 mixture of 1,4-Dioxane/H₂O (11 mL total). Sparge the solvent mixture with Argon for at least 30 minutes.
Validation Check: Inadequate degassing will lead to oxidative homocoupling of the boronic ester. Ensure vigorous bubbling during sparging.
Solvent Addition: Transfer the degassed solvent mixture (11 mL) to the Schlenk flask via a gas-tight syringe. Stir at room temperature for 5 minutes to dissolve the organics and suspend the base.
Catalyst Introduction: Briefly open the septum under a positive flow of Argon and add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol). Re-seal and purge with Argon for 2 minutes.
Validation Check: The solution should turn a deep red/orange. If it immediately turns black, oxygen has entered the system, or the 3-amino group has prematurely poisoned the Pd center. Abort and restart with stricter anaerobic technique.
Controlled Heating: Submerge the flask in a pre-heated oil bath at exactly 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic solid-liquid system.
In-Process Monitoring (LC-MS): After 2 hours, withdraw a 20 µL aliquot via syringe, dilute in MeCN, and analyze by LC-MS.
Validation Check: Look for the [M-81] peak (protodeboronation). If this peak exceeds 10% relative abundance, the water content is too high; consider switching to the anhydrous CsF protocol for future runs.
Workup: Upon completion (typically 4-6 hours), cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Part 5: References
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). URL:[Link]
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. URL:[Link]
Isoxazole to oxazole: a mild and unexpected transformation. Chemical Communications (RSC Publishing). URL:[Link]
Copper-Catalyzed Diversity-Oriented Synthesis (DOS) of 4-Amino-2H-chromen-2-imines: Application of Kemp Elimination toward O-Heterocycles. ACS Omega. URL:[Link]
Mass Spectrometry Analysis of 3-Aminobenzo[d]isoxazole-5-boronic Acid Pinacol Ester: A Comparative Guide
Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Strategic Context The compound 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester (CAS: 2377610-21-2) is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction & Strategic Context
The compound 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester (CAS: 2377610-21-2) is a highly versatile bifunctional building block. The 3-aminobenzo[d]isoxazole core is a privileged pharmacophore frequently utilized in the development of state-dependent ion channel inhibitors (such as ultrapotent NaV1.7 inhibitors for pain alleviation)[1] and atypical antipsychotics. Meanwhile, the boronic acid pinacol ester (Bpin) moiety serves as a robust handle for Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification of drug candidates.
However, the mass spectrometry (MS) analysis of this compound presents distinct analytical challenges. The Bpin group is notoriously susceptible to hydrolysis and thermal degradation, while the benzisoxazole ring is prone to specific collision-induced cleavage. This guide objectively compares the performance of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Impact (EI) MS techniques, providing actionable, self-validating protocols to ensure scientific integrity during structural characterization.
Comparative Performance of MS Ionization Techniques
Selecting the appropriate ionization source is critical for accurately quantifying and characterizing Bpin-containing heterocycles. The table below summarizes the empirical performance of three primary MS modalities.
Ionization Technique
Primary Ions Observed
Common Artifacts & Fragmentation
Sensitivity
Best Use Case
ESI-LC-MS (Positive)
m/z 261.1[M+H]⁺, m/z 283.1 [M+Na]⁺
High risk of in-source hydrolysis to free boronic acid (m/z 179.1)[2].
As an Application Scientist, it is not enough to simply record mass-to-charge ratios; one must understand the causality behind the spectra to prevent data misinterpretation.
The Bpin Hydrolysis Conundrum
When analyzing 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester via ESI-MS, analysts frequently observe a dominant peak at m/z 179.1 instead of the expected m/z 261.1. This mass difference of 82 Da corresponds to the loss of the pinacol ligand (C6H10) and the formation of the free boronic acid[2].
The Causality: This is rarely an impurity in the solid sample. Instead, it is typically an artifact driven by the acidic mobile phases (e.g., 0.1% Formic Acid) commonly used in LC-MS, combined with the high thermal energy of the ESI desolvation process. The Lewis acidic boron center readily coordinates with water, catalyzing the ejection of pinacol.
Benzisoxazole Ring Cleavage
Under Collision-Induced Dissociation (CID) or high-energy Electron Impact (EI), the 3-aminobenzo[d]isoxazole core exhibits a highly characteristic fragmentation pattern. The N-O bond within the isoxazole ring is the weakest structural link. Cleavage of this bond triggers a cascade resulting in the expulsion of carbon monoxide (CO) or nitric oxide (NO), yielding smaller aromatic fragments (e.g., m/z 135.1)[4]. Understanding this pathway is essential for differentiating the target compound from its structural isomers during MS/MS sequencing.
Proposed ESI-CID fragmentation pathway for 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester.
Experimental Protocols for Robust Analysis
To ensure trustworthiness, the following protocols are designed as self-validating systems. By strategically altering parameters, you can definitively prove whether a fragment is a true metabolite/impurity or merely an instrumental artifact.
Objective: Suppress in-source and on-column hydrolysis of the Bpin ester.
Mobile Phase Preparation: Replace standard 0.1% Formic Acid (pH ~2.7) with a neutral buffer system, such as 10 mM Ammonium Acetate in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
Gradient Elution: Run a fast gradient (e.g., 5% to 95% B over 3 minutes) on a C18 column to minimize the compound's residence time in the aqueous phase.
Source Parameter Tuning:
Lower the Capillary/Desolvation Temperature from the standard 350°C to 250°C.
Reduce the Cone Voltage (or Declustering Potential) by 30-50% to soften the ionization process.
Self-Validation Step: If m/z 179.1 is still observed, check the chromatogram. If m/z 179.1 and m/z 261.1 perfectly co-elute, the hydrolysis is happening in-source. If they have different retention times, the sample has degraded on-column or in the vial.
Decision tree for troubleshooting Bpin ester hydrolysis in LC-MS workflows.
Objective: Obtain high-resolution EI spectra while preventing thermal degradation of the benzisoxazole core.
Inlet Configuration: Use a split/splitless injector set to 220°C (avoid exceeding 250°C, as Bpin compounds and benzisoxazoles can undergo thermal rearrangement)[3].
Column Selection: Utilize a non-polar stationary phase (e.g., HP-5MS or DB-5MS, 30 m × 0.25 mm, 0.25 µm film).
Oven Program: Initial temp 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
MS Parameters: Set the EI source to 70 eV and the quadrupole to 150°C. Look for the molecular ion [M]⁺• at m/z 260.1 and the diagnostic pinacol fragment[M-CH3]⁺ at m/z 245.1.
Conclusion
The successful mass spectrometric analysis of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester requires a delicate balance of ionization energy and chromatographic conditions. While ESI-MS offers superior sensitivity for high-throughput screening, analysts must actively mitigate in-source hydrolysis through pH control and soft ionization parameters. Conversely, GC-EI-MS provides unambiguous structural confirmation via characteristic N-O bond cleavage, provided thermal degradation is kept in check.
References
Intra-channel bi-epitopic crosslinking unleashes ultrapotent antibodies targeting NaV1.7 for pain alleviation. National Institutes of Health (NIH) / PMC.
Alkylboronic Esters as Radical Precursors: Applications to Deboronative Radical Chain Reactions. Universität Bern.
On-Tissue Chemical Derivatization of Catecholamines Using 4-(N-Methyl)pyridinium Boronic Acid for ToF-SIMS and LDI-ToF Mass Spectrometry Imaging. ACS Publications.
A Comparative Guide to the Definitive Structural Confirmation of 3-Aminobenzo[d]isoxazole-5-Boronic Acid Pinacol Ester Derivatives
For researchers, scientists, and drug development professionals, the 3-aminobenzo[d]isoxazole scaffold is a privileged structure, serving as a cornerstone in the design of potent kinase inhibitors and other therapeutics....
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the 3-aminobenzo[d]isoxazole scaffold is a privileged structure, serving as a cornerstone in the design of potent kinase inhibitors and other therapeutics.[1][2][3] The introduction of a boronic acid pinacol ester at the 5-position transforms this scaffold into a versatile building block, primarily for Suzuki-Miyaura cross-coupling reactions, enabling the rapid diversification of drug candidates.[4] However, the synthetic utility of these reagents is predicated on their absolute structural integrity. Ambiguities arising from isomeric impurities or degradation can lead to erroneous structure-activity relationship (SAR) data, costing valuable time and resources.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to unambiguously confirm the structure of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester derivatives. We will move beyond simple data reporting to explore the causality behind experimental choices, establishing a self-validating system for structural elucidation that ensures the highest degree of scientific integrity.
The Analytical Imperative: Why Standard Confirmation Can Be Insufficient
The common synthetic route to arylboronic esters, such as a Sandmeyer-type reaction from the corresponding arylamine, is generally robust.[5] However, potential for side reactions, including the formation of positional isomers or hydrolysis of the pinacol ester back to the boronic acid, necessitates a multi-faceted analytical approach. Relying solely on a single data point, such as a correct mass measurement, is insufficient. A comprehensive and orthogonal analytical strategy is paramount.
A Comparative Overview of Core Analytical Techniques
The definitive confirmation of your target molecule rests on the synergistic interpretation of data from several key analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data builds an unassailable case for the correct structure.
Technique
Information Provided
Strengths
Limitations
NMR Spectroscopy
Atomic connectivity, chemical environment of nuclei (¹H, ¹³C, ¹¹B), through-bond correlations (2D NMR).
Provides the most detailed map of the molecule's covalent framework in solution. Quantitative capabilities.[6]
Less sensitive than MS. The observed conformation in solution may not be the solid-state structure.
Extremely high sensitivity, ideal for detecting trace impurities. Can be coupled to chromatography (LC, SFC) for separation.[7]
Provides no direct information on atomic connectivity or stereochemistry. Isomers are often indistinguishable.
X-ray Crystallography
Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state.
The "gold standard" for unambiguous structure determination.[8]
Requires a single, well-ordered crystal of sufficient size and quality, which can be challenging to obtain.[8]
Experimental Workflows and Data Interpretation
The following sections provide detailed protocols and interpretation guides for the most critical analytical workflows.
Logical Workflow for Structural Confirmation
The overall process should be systematic, starting with less destructive, information-rich techniques and progressing to the definitive but more demanding methods if required.
Caption: Overall workflow for structural confirmation of derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR is the most powerful tool for elucidating the precise structure of your molecule in solution. For boronic esters, a suite of experiments is necessary for full characterization.
Causality Behind Experimental Choices:
¹H NMR: Provides the initial fingerprint. The integration of the pinacol methyl protons (12H singlet) versus the aromatic and amine protons is a crucial first check on purity and integrity.
¹³C NMR: Confirms the number of unique carbon environments. The quaternary carbon attached to the boron atom has a characteristic chemical shift.
¹¹B NMR: This experiment is essential for distinguishing the desired tetracoordinate boronic ester from a potential tricoordinate boronic acid impurity, which can form via hydrolysis. Boronic esters typically show a broad signal around 20-30 ppm, while boronic acids appear further downfield.[9]
2D NMR (HSQC & HMBC): These experiments are the cornerstone of a self-validating protocol. They provide unambiguous proof of connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly vital, as it can show a correlation from the pinacol methyl protons to the boronate-bearing aromatic carbon, definitively placing the ester at the correct position.[6]
Expected ¹H and ¹³C NMR Spectral Features
Nucleus
Region
Expected Chemical Shift (ppm, DMSO-d₆)
Key Features & Interpretation
¹H
Pinacol Protons
~1.3 ppm
Sharp singlet, integrating to 12H. Deviation from this suggests impurity or degradation.[10]
Amine Protons
5.0 - 6.0 ppm
Broad singlet, integrating to 2H. Exchangeable with D₂O.
Benzoisoxazole Protons
7.0 - 8.0 ppm
Distinct coupling patterns (doublets, singlets) depending on the substitution pattern.
¹³C
Pinacol Methyls
~25 ppm
Single peak for the four equivalent methyl groups.
Pinacol Quaternary Cs
~84 ppm
Quaternary carbon of the pinacol group attached to oxygen.
C-B Bond
120 - 130 ppm
The ipso-carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation. Its position can be inferred from HMBC.[9]
Benzoisoxazole Carbons
110 - 165 ppm
Aromatic and heterocyclic carbons with distinct chemical shifts.
Protocol: Comprehensive NMR Analysis
Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to solubilize a wide range of organic compounds and to slow down the exchange of N-H protons, allowing for their observation.
¹H NMR Acquisition: Acquire a standard proton spectrum with at least 16 scans. Ensure the spectral width covers the range from -1 to 13 ppm.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity, a longer acquisition time (e.g., 1024 scans or more) may be necessary, especially to observe the quaternary carbons.
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. This is a quick experiment, often requiring only a few hundred scans.
2D NMR Acquisition:
HSQC (Heteronuclear Single Quantum Coherence): Acquire a standard gradient-selected HSQC experiment to correlate directly-bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically set to detect correlations over 2-3 bonds, ~8 Hz). This is the key experiment for confirming the overall carbon skeleton.
Data Processing and Interpretation: Process all spectra using appropriate software. Use the 2D spectra to build the molecular structure fragment by fragment, confirming every connection.
HMBC Interpretation Workflow
Caption: Logic for confirming connectivity using HMBC NMR.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the crucial confirmation of the compound's molecular weight and, by extension, its elemental formula (with High-Resolution MS).
Causality Behind Experimental Choices:
Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like our target compound, typically yielding the protonated molecular ion [M+H]⁺.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): Boronic esters can be susceptible to hydrolysis on reverse-phase HPLC columns.[7] SFC uses supercritical CO₂ as the main mobile phase, offering an orthogonal and anhydrous separation technique, which is ideal for analyzing potentially unstable boronate esters and their impurities.[7]
High-Resolution Mass Spectrometry (HRMS): Using techniques like Time-of-Flight (TOF) or Orbitrap, HRMS provides a highly accurate mass measurement (typically < 5 ppm error). This allows for the unambiguous determination of the elemental formula, a critical piece of data for publication and patent filings.
Protocol: SFC-MS Analysis
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile). Serially dilute to a working concentration of ~1-10 µg/mL.
Chromatographic Conditions:
Column: Use a column suitable for SFC, such as one with a polar stationary phase.
Mobile Phase: A gradient of supercritical CO₂ (Mobile Phase A) and a modifier like methanol, often with a small amount of an additive to improve peak shape and ionization (Mobile Phase B).
Analysis Mode: Full scan mode to detect all ions. If using a tandem mass spectrometer, a product ion scan of the parent [M+H]⁺ can be performed to study fragmentation.
Data Acquisition: Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-500).
X-ray Crystallography: The Unambiguous Proof
When absolute, undeniable proof of structure, including stereochemistry and solid-state conformation, is required, single-crystal X-ray crystallography is the ultimate arbiter.
Causality Behind Experimental Choices:
While NMR and MS can define the structure in solution, X-ray crystallography provides a precise 3D map of the molecule in the solid state. This can be critical for understanding crystal packing, intermolecular interactions, and for providing definitive data for intellectual property claims. Although data for the exact target molecule is not publicly available, analysis of related benzisoxazole and other heterocyclic structures provides a strong comparative framework.[8][11][12]
Crystal Growth: This is the most critical and often challenging step. Slow evaporation of a saturated solution of the compound in a binary solvent system (e.g., ethyl acetate/hexanes) is a common starting point. Vapor diffusion is another effective technique.
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final structure, including atomic coordinates, bond lengths, and angles.[13]
Comparative Crystallographic Data for Related Scaffolds
Compound Class
Space Group
Key Structural Features
Reference
Benzisoxazole Derivatives
P2₁/c (Monoclinic)
Planar benzisoxazole core, potential for π-π stacking and hydrogen bonding interactions.
This comparative data indicates that such heterocyclic systems are generally planar and that their crystal packing is heavily influenced by intermolecular forces, which can be crucial for understanding their solid-state properties.
Conclusion: A Triad of Trust
The definitive structural confirmation of 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester derivatives is not achieved through a single experiment but through a logical, multi-technique approach. The triad of NMR spectroscopy to define connectivity, mass spectrometry to confirm molecular weight, and, when necessary, X-ray crystallography to provide an absolute 3D structure, forms a self-validating system. By understanding the "why" behind each technique and protocol, researchers can ensure the integrity of their materials, leading to reliable, reproducible, and ultimately more successful research and development outcomes.
References
Waters Corporation. High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System.
ACS Publications. Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. Organic Letters.
ACS Publications. Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development.
ACS Publications. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
ACS Publications. 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases.
PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
Magritek. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR.
PubMed. 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases.
PubMed. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold.
PMC - NIH. Benzisoxazole: a privileged scaffold for medicinal chemistry.
ResearchGate. Single-crystal X-ray structure of compound 12.
MDPI. Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles.
Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines.
IntechOpen. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
Benchchem. A Comparative Guide to the X-ray Crystallography of Benzothiazole Derivatives.
A Comparative Guide to the Reactivity of Benzo[d]isoxazole Boronic Esters
Introduction: The Ascendance of a Privileged Scaffold In the landscape of modern medicinal chemistry, the benzo[d]isoxazole moiety has emerged as a "privileged scaffold," a core structural framework that confers potent a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Ascendance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the benzo[d]isoxazole moiety has emerged as a "privileged scaffold," a core structural framework that confers potent and selective biological activity across a range of therapeutic targets.[1][2] From inhibitors of Bromodomain and Extra-Terminal (BET) proteins for oncology applications to novel agents targeting hypoxia-inducible factor (HIF)-1α, this heterocycle is a cornerstone of contemporary drug discovery.[2][3]
The synthetic utility of this scaffold is critically dependent on the ability to form carbon-carbon and carbon-heteroatom bonds, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR). Boronic acids and their corresponding esters are paramount reagents in this endeavor, serving as versatile nucleophilic partners in a host of transition metal-catalyzed cross-coupling reactions.[4] This guide provides a comparative analysis of the reactivity of benzo[d]isoxazole boronic esters, offering field-proven insights and experimental data to guide researchers in their synthetic campaigns. We will delve into the inherent electronic properties of this heterocycle and compare its performance in key transformations against other common heteroaromatic systems.
The Electronic Character of Benzo[d]isoxazole: A π-Deficient System
Understanding the reactivity of any heteroaryl boronic ester begins with an analysis of the electronic nature of the aromatic system. The isoxazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and oxygen atoms.[5] This π-deficient character is a defining feature that governs its behavior in catalysis.
When fused to a benzene ring to form the benzo[d]isoxazole system, this electron-withdrawing nature generally persists. This has profound implications for its reactivity in cross-coupling reactions:
Transmetalation Step: In the ubiquitous Suzuki-Miyaura reaction, the transmetalation step involves the transfer of the organic group from boron to the palladium center. The rate of this step is highly sensitive to the nucleophilicity of the ipso-carbon bonded to boron. For π-deficient systems like benzo[d]isoxazole, this carbon is less nucleophilic, which can lead to a slower transmetalation rate compared to electron-rich heterocycles like thiophenes or furans.[6][7]
Protodeboronation: A significant challenge with electron-deficient heteroaryl boronic acids and their esters is the increased propensity for protodeboronation, a parasitic side reaction where the C-B bond is cleaved by a proton source (often water or alcohol present in the reaction medium), quenching the nucleophile.[4][6] This necessitates careful control of reaction conditions, particularly the choice of base and solvent.
Catalyst Interaction: The Lewis basic nitrogen atom within the isoxazole ring can potentially coordinate to the metal catalyst (e.g., palladium or copper), which can sometimes lead to catalyst inhibition or altered reactivity.[7]
Synthesis of Benzo[d]isoxazole Boronic Esters
The most common and versatile method for accessing these key intermediates is the Palladium-catalyzed Miyaura borylation of a corresponding aryl halide (e.g., a bromo-benzo[d]isoxazole).[8] This method offers excellent functional group tolerance and uses readily available starting materials.
Fig. 1: General workflow for Miyaura Borylation.
Experimental Protocol: Synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole
This protocol is a representative procedure adapted from standard Miyaura borylation methodologies.
Inert Atmosphere: To an oven-dried Schlenk flask, add 6-bromobenzo[d]isoxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq).
Solvent & Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous 1,4-dioxane via syringe.
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Causality Note: The use of a relatively weak base like KOAc is crucial. Stronger bases can promote a competing Suzuki-Miyaura coupling between the newly formed boronic ester and the starting aryl halide.[8]
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure boronic ester product.
Comparative Reactivity in Cross-Coupling Reactions
The true value of a building block is defined by its performance in key bond-forming reactions. Here, we compare the expected reactivity of a representative benzo[d]isoxazole boronic ester against two common benchmarks: an electron-rich heteroaryl (Thiophene-2-boronic ester) and a different π-deficient heteroaryl (Pyridine-3-boronic ester).
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the workhorse for C(sp²)-C(sp²) bond formation.[9] The choice of catalyst, ligand, and base is critical, especially for challenging electron-deficient substrates.
Standard phosphines (e.g., PPh₃) or Buchwald ligands
Buchwald-type or electron-rich NHC ligands
Expert Insight
Anhydrous conditions are highly recommended to suppress protodeboronation. Using the boronic ester (e.g., pinacol) instead of the free acid provides greater stability.[4][7]
The high nucleophilicity allows for milder conditions, but care must be taken to avoid side reactions.
The pyridine nitrogen can poison the Pd catalyst. Ligands that shield the metal center are beneficial.[7]
Chan-Lam C-N / C-O Coupling
The Chan-Lam reaction provides a powerful, often complementary, method for forming C-N and C-O bonds using copper catalysis. Unlike palladium catalysis, it is typically run open to the air.[10][11]
Validating the Bioactivity of Novel Kinase Inhibitors Derived from 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester: A Comparative Guide
In the landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them attractive therapeutic targets. The 3-aminobenzo[d]isoxazole scaffold has emerged as a promising starting point for the development of novel kinase inhibitors, with derivatives showing significant activity against key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and the c-Met proto-oncogene. This guide provides a comprehensive framework for validating the bioactivity of compounds synthesized from the versatile building block, 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester. We will objectively compare the performance of these novel compounds with established multi-kinase inhibitors and provide detailed experimental protocols to support these evaluations.
The Rationale for Targeting Key Receptor Tyrosine Kinases
VEGFR, PDGFR, and c-Met are all receptor tyrosine kinases (RTKs) that play crucial roles in tumor angiogenesis, proliferation, and metastasis.[1] Their aberrant activation is a hallmark of many cancers, making them validated targets for therapeutic intervention. The development of small molecule inhibitors that can simultaneously target multiple of these RTKs can offer a broader and more durable anti-tumor response. The 3-aminobenzo[d]isoxazole core, through strategic chemical modifications, has been shown to yield compounds with potent, multi-targeted inhibitory profiles.
Comparative Analysis of Novel 3-Aminobenzo[d]isoxazole Derivatives and Established Kinase Inhibitors
A critical step in the development of any new therapeutic candidate is to benchmark its performance against existing standards of care. In the realm of multi-targeted kinase inhibitors, drugs such as Sunitinib, Sorafenib, and Cabozantinib are well-established.[2][3][4] The following tables present a comparative analysis of the in vitro biochemical potency (IC50) of selected 3-aminobenzo[d]isoxazole derivatives against these established drugs.
Table 1: Comparative IC50 Values (nM) of 3-Aminobenzo[d]isoxazole Derivatives Against Key Kinases
Data for compounds 13 and 38 are from a study on multitargeted inhibitors of VEGFR and PDGFR families.[8] Data for compound 28a is from a study on c-Met kinase inhibitors.[9]
Table 2: Cellular Activity of a Lead 3-Aminobenzo[d]isoxazole Derivative
Compound
In Vivo Model
Efficacy
Compound 50
VEGF-stimulated uterine edema
ED50 of 2.0 mg/kg
Compound 50
Human fibrosarcoma (HT1080) tumor growth
81% inhibition at 10 mg/kg/day (oral)
Data for compound 50 demonstrates the in vivo potential of this chemical series.[10][11]
A Framework for Bioactivity Validation: From Bench to Cell
The robust validation of a compound's bioactivity requires a multi-pronged approach, progressing from initial biochemical assays to more physiologically relevant cell-based models. This tiered approach allows for the early identification of potent compounds and the subsequent characterization of their effects in a cellular context.
Caption: A tiered workflow for validating kinase inhibitor bioactivity.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments essential for validating the bioactivity of novel kinase inhibitors.
In Vitro Biochemical Kinase Assay (Luminescence-Based)
This assay quantifies the enzymatic activity of a purified kinase and is the primary method for determining the biochemical IC50 of an inhibitor.[12]
Principle: The assay measures the amount of ADP produced from the kinase reaction. A proprietary reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent then converts the ADP to ATP, which is used in a luciferase reaction to generate a luminescent signal that is proportional to the initial kinase activity.
Protocol:
Reagent Preparation:
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Reconstitute the recombinant kinase and substrate in the kinase buffer to the desired concentrations.
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer.
Prepare the ATP solution in kinase buffer.
Kinase Reaction:
In a 384-well plate, add 5 µL of the test compound or control (e.g., Staurosporine for broad-spectrum inhibition, or vehicle control).
Add 2.5 µL of the kinase/substrate mixture.
Initiate the reaction by adding 2.5 µL of the ATP solution.
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
Signal Detection:
Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
Measure the luminescence using a plate reader.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a luminescence-based biochemical kinase assay.
Cellular Phosphorylation Assay
This cell-based assay determines the ability of a compound to inhibit the phosphorylation of a specific substrate within a cellular context, thus confirming target engagement.[13]
Principle: Cells expressing the target kinase are treated with the inhibitor, followed by stimulation with a ligand to activate the kinase. The cells are then lysed, and the level of phosphorylation of the target substrate is quantified, typically using an ELISA-based method.
Protocol:
Cell Culture and Treatment:
Plate cells (e.g., HUVECs for VEGFR-2) in a 96-well plate and allow them to adhere overnight.
Starve the cells in a serum-free medium for a specified time (e.g., 4-6 hours).
Pre-treat the cells with a serial dilution of the test compound or control for a set duration (e.g., 90 minutes).
Kinase Activation and Cell Lysis:
Stimulate the kinase by adding the appropriate ligand (e.g., VEGF-A for VEGFR-2) for a short period (e.g., 5-10 minutes).
Aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
Phosphorylation Detection (ELISA):
Coat an ELISA plate with a capture antibody specific for the substrate protein.
Add the cell lysates to the wells and incubate to allow the substrate to bind.
Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.
Wash the wells and add the HRP substrate (e.g., TMB).
Stop the reaction and measure the absorbance at the appropriate wavelength.
Data Analysis:
Calculate the percent inhibition of phosphorylation for each compound concentration relative to the ligand-stimulated control.
Determine the IC50 value as described for the biochemical assay.
Cell Proliferation Assay (XTT)
This assay assesses the functional consequence of kinase inhibition by measuring the impact on cell viability and proliferation.[14][15]
Principle: The XTT assay is a colorimetric method that measures the metabolic activity of viable cells. The tetrazolium salt XTT is reduced by mitochondrial dehydrogenases in metabolically active cells to a water-soluble orange formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
Cell Seeding:
Seed cancer cells (e.g., HT1080 fibrosarcoma) in a 96-well plate at a predetermined density and allow them to attach overnight.
Compound Treatment:
Treat the cells with a serial dilution of the test compound or control.
Incubate the plate for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation.
XTT Labeling:
Prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
Add the XTT labeling mixture to each well.
Incubate the plate for 2-4 hours at 37°C.
Absorbance Measurement:
Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
Data Analysis:
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle-treated control.
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
The validation of bioactivity for novel compounds derived from 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester requires a systematic and rigorous approach. By employing a combination of biochemical and cell-based assays, researchers can effectively characterize the potency, selectivity, and cellular efficacy of these potential kinase inhibitors. The comparative data presented herein demonstrates that derivatives from this scaffold can exhibit potency comparable to or exceeding that of established drugs, highlighting the therapeutic potential of this chemical class. The detailed protocols provided in this guide offer a robust framework for conducting these essential validation studies, ultimately facilitating the identification and development of the next generation of targeted cancer therapies.
References
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Deciphering the anticancer mechanisms of sunitinib. PMC. Retrieved from [Link]
Patsnap. (2025, March 7). What is the mechanism of action of Cabozantinib? Synapse. Retrieved from [Link]
Oncology Central. (2015, November 3). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Retrieved from [Link]
PubMed. (2008, March 13). 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. Retrieved from [Link]
Journal of Medicinal Chemistry. (2008, February 9). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Retrieved from [Link]
PubMed. (2015, February 1). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Retrieved from [Link]
National Center for Biotechnology Information. (2020, May 20). Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. PMC. Retrieved from [Link]
National Center for Biotechnology Information. (2009, February 3). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. PMC. Retrieved from [Link]
AACR Journals. (2010, January 31). Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Sorafenib blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways. PMC. Retrieved from [Link]
National Center for Biotechnology Information. (2023, May 6). Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. PMC. Retrieved from [Link]
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]
CABOMETYX® (cabozantinib). (n.d.). Mechanism of Action. Retrieved from [Link]
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
protocols.io. (2023, February 28). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PMC. Retrieved from [Link]
Journal of Visualized Experiments. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. Retrieved from [Link]
Bio-protocol. (2014, March 5). IP-Kinase Assay. Retrieved from [Link]
Reaction Biology. (n.d.). In Vitro Phosphorylation Assay Services. Retrieved from [Link]
European Respiratory Society. (2017, October 25). Use of multitarget tyrosine kinase inhibitors to attenuate platelet-derived growth factor signalling in lung disease. Retrieved from [Link]
ResearchGate. (n.d.). The IC50 (half-maximal inhibitor concentration) of imatinib against.... Retrieved from [Link]
Royal Society of Chemistry. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]
Semantic Scholar. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]
ResearchGate. (n.d.). Step-by-step flowchart showing the 7TM phosphorylation assay protocol a.... Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of action of sorafenib. Sorafenib exerts a dual anticancer.... Retrieved from [Link]
ACS Publications. (2008, February 9). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. Retrieved from [Link]
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A Researcher's Guide to the Safe Disposal of 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester
The responsible management of chemical reagents is a cornerstone of safe and ethical research. For drug development professionals, handling novel heterocyclic compounds like 3-Aminobenzo[d]isoxazole-5-boronic acid pinaco...
Author: BenchChem Technical Support Team. Date: March 2026
The responsible management of chemical reagents is a cornerstone of safe and ethical research. For drug development professionals, handling novel heterocyclic compounds like 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester requires not only precision in experimentation but also uncompromising diligence in disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of the environment. The procedures outlined here are grounded in established safety principles and regulatory frameworks, providing a self-validating system for your laboratory's waste management program.
Hazard Profile and Immediate Safety Precautions
3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester, like many boronic acid derivatives used in synthesis, is not benign. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly indexed, data from structurally similar aminoboronic acid pinacol esters and benzo-heterocycles consistently indicate several key hazards:
Harmful if Swallowed, Inhaled, or in Contact with Skin [6][7]
Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) within a certified chemical fume hood to mitigate exposure risks.
Table 1: Required Personal Protective Equipment (PPE)
PPE Category
Specification
Rationale for Use
Eye Protection
Chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or EU EN166 standards.[1][8]
Protects against splashes of solutions or accidental projection of solid particles, preventing serious eye irritation.[1]
Hand Protection
Nitrile or neoprene gloves. Consider double-gloving for extended handling.
Prevents direct skin contact, which can cause irritation and potential systemic absorption.[9]
Body Protection
A buttoned, long-sleeved laboratory coat.
Protects skin and personal clothing from contamination.
Respiratory
Not typically required for small quantities handled in a fume hood. For large spills or when generating dust, a NIOSH/MSHA-approved respirator with appropriate particulate filters is necessary.[4][8][10]
Prevents inhalation of airborne particles, which may cause respiratory irritation.[1]
The Core Principle: Hazardous Waste Management
Under no circumstances should 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester or its waste be disposed of in standard trash or flushed down the drain.[9][11] Such actions violate federal and local regulations and can lead to environmental contamination. This compound must be managed as hazardous waste in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11][12]
Laboratories serve as "Satellite Accumulation Areas" (SAAs), where waste is collected at or near the point of generation and remains under the control of laboratory personnel. This mandates a systematic approach to waste segregation, containment, and labeling from the moment waste is generated.
Step-by-Step Disposal Protocol
This protocol details the lifecycle of waste management within the laboratory, from generation to preparation for final disposal by your institution's Environmental Health & Safety (EHS) office.
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions. Use separate, clearly designated waste containers for solids and liquids.[9]
Solid Waste: This stream includes any item contaminated with the compound.
Collect: Place all contaminated disposable materials such as gloves, weighing papers, absorbent pads from minor spills, and contaminated silica gel directly into a designated solid hazardous waste container.[9]
Container: Use a sealable, durable container, such as a plastic bucket with a lid or a lined cardboard box specifically designed for solid chemical waste.
Avoid Dust: When handling the pure solid, sweep or shovel gently; avoid actions that generate dust.[1][13][14]
Liquid Waste: This stream includes reaction mother liquors, chromatography fractions, and contaminated rinsates.
Collect: Pour all solutions containing the compound into a designated liquid hazardous waste container.
Container: Use a chemically compatible, leak-proof container with a secure, screw-on cap (e.g., an HDPE carboy).[12][15] Do not use metal containers for acidic waste streams.[12] Do not leave a funnel in the container, as this keeps it open to the atmosphere.[16]
Capacity: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[12]
Step 2: Container Labeling
Accurate labeling is a strict regulatory requirement and is essential for safe handling. Every hazardous waste container must be labeled the moment the first drop of waste is added.
The full, unabbreviated chemical name: "3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester" and any other chemical constituents (e.g., solvents, reactants) with their approximate percentages.[16]
Properly cleaning reusable glassware prevents cross-contamination and ensures safety.
Initial Rinse: In a chemical fume hood, perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol). This rinsate is hazardous and must be collected in the liquid hazardous waste container.
Secondary Wash: Proceed with a standard wash using soap and water.
Final Rinse: Rinse with deionized water.
Step 4: Storage and Final Disposal
Storage: Store sealed and labeled waste containers in a designated, well-ventilated SAA within your laboratory.[8] Ensure containers are segregated by hazard class (e.g., keep away from strong acids or bases).[16]
Arrange Pickup: Once a waste container is full (or within the time limits specified by your institution, often 6-12 months[15]), contact your institution's EHS department to arrange for pickup and final disposal at a licensed facility.[16]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action.
Spill Management
Small Spill (Contained within a fume hood):
Alert personnel in the immediate area.
Wearing your full PPE, absorb the spill with a chemical absorbent pad or other inert material (e.g., vermiculite).[13]
For solids, carefully sweep up the material to avoid creating dust.[3]
Place all cleanup materials into a sealed bag or container, label it as hazardous waste, and dispose of it in the solid waste stream.[9][13]
Wipe the area with a cloth dampened with soap and water, collecting the cloth for disposal as solid hazardous waste.
Large Spill (or any spill outside a fume hood):
Evacuate: Immediately evacuate the affected area.[9]
Alert: Notify your colleagues and contact your institution's EHS office or emergency response line immediately.[9][13]
Secure: Prevent entry into the area. Await the arrival of trained emergency personnel.[9]
First Aid for Exposure
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][8][14]
Skin Contact: Remove all contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][4][14]
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][6]
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for handling waste generated from experiments involving 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester.
Caption: Decision workflow for proper segregation and disposal of waste.
By adhering to this structured and well-documented disposal plan, researchers can uphold the highest standards of laboratory safety, ensuring that their work advances science without compromising personal or environmental health.
References
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]
Hazardous Chemical Waste Management Guidelines . Columbia University Environmental Health & Safety. [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
Disposal of Chemicals in the Laboratory . Environmental Marketing Services. [Link]
How To Safely Dispose of Boric Acid . Lab Alley. [Link]